2-(2,5-Dichlorophenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXYYQCCIYTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541841 | |
| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-87-2 | |
| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical guide provides a comprehensive overview of the known physical properties of 2-(2,5-Dichlorophenyl)ethan-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 2,5-Dichloro-alpha-methylbenzyl alcohol, 2,5-Dichlorophenyl methyl carbinol[3]
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Weight | 191.05 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 56-59 °C | [3] |
| Boiling Point | 117 °C (at 2 Torr) | [3] |
| Refractive Index | 1.5300 (at 25°C, 589.3 nm) | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This can be a digital device or a traditional oil bath apparatus (e.g., Thiele tube).
-
Measurement: The capillary tube is placed in the heating block or oil bath of the apparatus. The temperature is increased at a slow, controlled rate (typically 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination at Reduced Pressure
Since this compound has a relatively high boiling point, it is often determined under reduced pressure to prevent decomposition.
Methodology:
-
Apparatus: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Sample Preparation: A small amount of the compound is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
Procedure: The system is evacuated to the desired pressure (e.g., 2 Torr). The flask is then heated gently.
-
Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Refractive Index Measurement
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Methodology:
-
Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) is used. The temperature of the prisms should be controlled, typically at 25°C.
-
Sample Preparation: As this compound is a solid at room temperature, it needs to be melted to a liquid before measurement.
-
Measurement: A few drops of the molten sample are placed on the prism of the refractometer. The prism is closed, and the light source is adjusted. The instrument is then adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and physical characterization of this compound.
Caption: Workflow for Synthesis and Physical Characterization.
References
- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1475-12-3|1-(2,5-Dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 1475-12-3 CAS MSDS (1-(2,5-DICHLOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-(2,5-Dichlorophenyl)ethan-1-ol, a key intermediate in various synthetic applications, including drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a dichlorinated phenyl ethanol derivative. Its chemical identity and key physical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₈Cl₂O | [1] |
| Molecular Weight | 191.05 g/mol | [1][2] |
| CAS Number | 1475-12-3 (for the racemate) | [2] |
| (1S)-enantiomer CAS | 691881-93-3 | [1][2] |
| Physical Property | Value | Reference |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 56-59 °C | [3] |
| Boiling Point | 117 °C (at 2 Torr) | [3] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Table 2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | d | 3H | -CH₃ |
| ~2.0 | s | 1H | -OH |
| ~5.0 | q | 1H | -CH(OH) |
| ~7.2-7.4 | m | 3H | Aromatic-H |
Note: The precise chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a generalized representation based on similar structures.[4]
Table 2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~25 | -CH₃ |
| ~70 | -CH(OH) |
| ~125-135 | Aromatic-C |
| ~145 | Aromatic-C attached to the ethanol group |
Note: This is a predicted spectrum based on analogous compounds.
Table 2.3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | O-H stretch (broad) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1400-1600 | C=C stretch (aromatic) |
| ~1000-1100 | C-O stretch |
| ~700-850 | C-Cl stretch |
Note: IR data is based on characteristic functional group absorptions.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation to form the precursor ketone, followed by reduction to the desired alcohol.
Experimental Protocol
Step 1: Synthesis of 2',5'-Dichloroacetophenone (Friedel-Crafts Acylation)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-dichlorobenzene (1 equivalent) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions.
-
Acylation: Add acetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2',5'-dichloroacetophenone.[5]
Step 2: Reduction of 2',5'-Dichloroacetophenone to this compound
-
Reaction Setup: Dissolve 2',5'-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions.
-
Reaction: Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.[6]
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, chiral alcohols are crucial building blocks in the asymmetric synthesis of drugs. The structural motif of a dichlorinated phenyl group is present in various bioactive compounds. While specific signaling pathways involving this compound are not extensively documented, its role as a precursor allows for the introduction of this key structural feature into potential drug candidates. For example, similar chlorinated phenyl ethanol structures are key intermediates in the synthesis of antifungal agents like luliconazole.[7]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Conclusion
This technical guide has provided a detailed overview of this compound, covering its chemical and physical properties, spectroscopic data, a detailed synthetic protocol, and its applications as a chemical intermediate. The provided information aims to support researchers and scientists in the synthesis and utilization of this compound in their research and development endeavors.
References
- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1475-12-3|1-(2,5-Dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 1475-12-3 CAS MSDS (1-(2,5-DICHLOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol
CAS Registry Number: 1875-87-2
Introduction
2-(2,5-Dichlorophenyl)ethan-1-ol is a chlorinated aromatic alcohol. While not extensively studied as an independent active agent, it holds significant importance as a key chemical intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of antifungal agents, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
Quantitative data for this compound and its enantiomers are summarized below. It is important to note that experimentally verified data for the racemic mixture is limited; therefore, computed data and data for the closely related (1S)-enantiomer are also presented.
| Property | Value | Source |
| CAS Registry Number | 1875-87-2 (for racemic mixture) | |
| 691881-93-3 (for (1S)-enantiomer) | PubChem[1] | |
| Molecular Formula | C₈H₈Cl₂O | PubChem[1] |
| Molecular Weight | 191.05 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process, starting from 1,4-dichlorobenzene. The first step involves the synthesis of the ketone intermediate, 2',5'-dichloroacetophenone, followed by its reduction to the final alcohol product.
Step 1: Synthesis of 2',5'-Dichloroacetophenone (Ketone Intermediate)
A common method for the synthesis of the ketone intermediate is the Friedel-Crafts acylation of 1,4-dichlorobenzene.
Reaction:
1,4-Dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2',5'-dichloroacetophenone.
Experimental Protocol (Representative):
-
To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Slowly add 1,4-dichlorobenzene to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2',5'-dichloroacetophenone, which can be further purified by distillation or recrystallization.
Step 2: Reduction of 2',5'-Dichloroacetophenone to this compound
The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis.
Reaction:
2',5'-Dichloroacetophenone is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield this compound.
Experimental Protocol (Representative):
-
Dissolve 2',5'-dichloroacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for a few hours, or until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound, which can be purified by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for this compound.
Role in Drug Development: Intermediate for Antifungal Agents
The primary significance of chlorinated phenylethanol derivatives, including this compound, in the pharmaceutical industry is their use as crucial building blocks for the synthesis of imidazole and triazole-based antifungal drugs. Chiral versions of these alcohols are particularly important for producing enantiomerically pure active pharmaceutical ingredients (APIs).
For instance, structurally similar compounds like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol are known key intermediates in the synthesis of the antifungal medication luliconazole. These antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of action for azole antifungal drugs, for which this compound serves as a precursor in their synthesis.
Caption: Role as a precursor and the inhibitory action of the final drug product.
Conclusion
This compound is a valuable chemical intermediate with a significant, albeit indirect, role in medicine. Its importance lies in its utility as a precursor for the synthesis of potent antifungal agents. A thorough understanding of its synthesis and chemical properties is therefore essential for researchers and professionals involved in the development of new antifungal therapies. Future research could explore the biological activities of this compound and its derivatives beyond their role as synthetic intermediates.
References
A Comprehensive Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol: Synthesis, Properties, and Application in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(2,5-Dichlorophenyl)ethan-1-ol, a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly azole-based antifungal agents. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its crucial role in the development of potent antifungal drugs. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of the mechanism of action of the antifungal agents derived from it.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers: (S)-2-(2,5-Dichlorophenyl)ethan-1-ol and (R)-2-(2,5-Dichlorophenyl)ethan-1-ol. The specific stereochemistry is often crucial for its application in the synthesis of stereochemically pure drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1475-12-3 (racemic) |
Note: Physical properties such as melting point and boiling point can vary depending on the specific stereoisomer and purity.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the Friedel-Crafts acylation of 1,4-dichlorobenzene to form the intermediate ketone, 2',5'-dichloroacetophenone, followed by the reduction of the ketone to the desired alcohol.
Experimental Protocol: Synthesis of 2',5'-Dichloroacetophenone (Friedel-Crafts Acylation)
This protocol outlines the synthesis of the ketone intermediate via the acylation of 1,4-dichlorobenzene.
Materials:
-
1,4-Dichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dissolved in dichloromethane to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of 1,4-dichlorobenzene (1.0 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2',5'-dichloroacetophenone.
-
The crude product can be purified by vacuum distillation or recrystallization.
Experimental Protocol: Synthesis of this compound (Reduction)
This protocol describes the reduction of 2',5'-dichloroacetophenone to the target alcohol using sodium borohydride. For enantioselective synthesis, a chiral reducing agent or a biocatalyst would be employed.
Materials:
-
2',5'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2',5'-dichloroacetophenone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), methine proton (quartet or multiplet), methyl protons (doublet), hydroxyl proton (singlet, broad). |
| ¹³C NMR | Aromatic carbons, methine carbon (bearing -OH), methyl carbon. |
| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H aromatic and aliphatic stretches (~2850-3100), C=C aromatic stretch (~1400-1600), C-O stretch (~1050-1150), C-Cl stretch (~600-800). |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Applications in Drug Development
This compound is a critical building block in the synthesis of several azole antifungal drugs. The dichlorophenyl moiety is a common feature in many potent antifungal agents.
Table 3: Antifungal Drugs Derived from this compound or its Analogs
| Drug | Class | Therapeutic Use |
| Miconazole | Imidazole | Topical treatment of fungal infections |
| Econazole | Imidazole | Topical treatment of fungal infections |
| Luliconazole | Imidazole | Topical treatment of athlete's foot, jock itch, and ringworm |
The synthesis of these drugs often involves the conversion of the hydroxyl group of this compound into a suitable leaving group, followed by nucleophilic substitution with an imidazole derivative.
Mechanism of Action of Derived Antifungal Agents
The azole antifungal drugs synthesized from this compound share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the membrane structure and function, leading to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis, particularly in an enantiomerically pure form, is crucial for the production of several widely used azole antifungal drugs. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals involved in drug discovery and development. This guide provides a comprehensive resource to support these endeavors.
Spectroscopic and Analytical Profile of 2-(2,5-Dichlorophenyl)ethan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,5-Dichlorophenyl)ethan-1-ol, a chlorinated aromatic alcohol of interest in various fields of chemical research. This document outlines the key analytical techniques used for its characterization and presents the available data in a structured format. Detailed experimental protocols are also provided to ensure reproducibility and aid in further research.
Molecular Structure and Properties
This compound is a derivative of phenylethanol with two chlorine atoms substituted on the benzene ring. Its chemical structure is foundational to interpreting its spectroscopic data.
Chemical Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1]
Spectroscopic Data
The following sections detail the expected and reported spectroscopic data for this compound. Due to the limited availability of a complete public spectral dataset for this specific compound, data for structurally similar compounds are included for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals are:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₃) | 7.0 - 7.4 | Multiplet | 3H |
| Methylene Protons (-CH₂-) | ~2.9 | Triplet | 2H |
| Methylene Protons (-CH₂OH) | ~3.8 | Triplet | 2H |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | Singlet | 1H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic Carbons (C-Cl) | 130 - 135 |
| Aromatic Carbons (C-H) | 125 - 130 |
| Aromatic Carbon (C-CH₂) | ~140 |
| Methylene Carbon (-CH₂-) | ~40 |
| Methylene Carbon (-CH₂OH) | ~62 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1260 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
| Ion | Expected m/z | Notes |
| [M]⁺ | 190, 192, 194 | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| [M-H₂O]⁺ | 172, 174, 176 | Loss of a water molecule. |
| [M-CH₂OH]⁺ | 159, 161 | Cleavage of the ethanol side chain. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.[7]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Thin Film Method):
-
If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane or acetone.[8]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
If the sample is a liquid, place a drop directly between two salt plates.[5][6]
-
-
Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane, hexane).
-
Gas Chromatography (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: Use a temperature gradient to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 280°C.
-
-
Mass Spectrometry (MS):
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
References
- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Characteristics of 2-(2,5-Dichlorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 2-(2,5-Dichlorophenyl)ethan-1-ol, a compound of interest in chemical and pharmaceutical research. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound. This guide, therefore, focuses on providing detailed experimental protocols for determining the solubility of poorly water-soluble compounds like this compound. The methodologies described are the gravimetric method and the shake-flask method, which are considered reliable for generating accurate solubility data. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling them to systematically determine its solubility profile.
Introduction to this compound
This compound is a dichlorinated phenyl ethanol derivative. Its chemical structure, featuring a polar hydroxyl group and a nonpolar dichlorophenyl group, suggests that its solubility will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and toxicological studies.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents (e.g., water, ethanol, acetone, etc.) at different temperatures is not available in published scientific literature or publicly accessible databases. Researchers are therefore encouraged to determine these values experimentally. The following sections provide detailed protocols for this purpose.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Researchers are advised to populate this table with experimentally determined data.
Experimental Protocols for Solubility Determination
For a compound with unknown solubility, particularly one that is expected to be poorly soluble in aqueous media, established and reliable methods must be employed. The following protocols for the gravimetric and shake-flask methods are recommended.
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a conical flask or a suitable vessel with a stopper. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Sample Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid by filtration or centrifugation. It is critical to maintain the temperature during this step to avoid changes in solubility.
-
-
Analysis:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the filtrate to determine the mass of the solution.
-
Evaporate the solvent gently using a water bath or a hot air oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solute residue in an oven at a suitable temperature (e.g., below the compound's melting point) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation:
-
The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish with the filtrate minus the final weight of the dish and residue.
-
Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
-
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1][2][3] It is particularly suitable for poorly soluble compounds and is widely used in the pharmaceutical industry.[1][2][3]
Methodology:
-
Preparation of Saturated Solution:
-
Phase Separation:
-
Separate the saturated solution from the undissolved solid. Centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is a common and effective approach to remove all solid particles.[2]
-
-
Concentration Analysis:
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often preferred due to its sensitivity and specificity.
-
A calibration curve must be prepared by measuring the analytical response of a series of standard solutions of known concentrations of this compound.
-
The concentration of the saturated solution is then determined by comparing its analytical response to the calibration curve.
-
-
Expression of Results:
-
The solubility is reported as the determined concentration of the saturated solution, typically in mg/mL or mol/L.
-
Mandatory Visualizations
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for experimental solubility determination.
Conclusion
References
Technical Guide: Physicochemical Properties of 2-(2,5-Dichlorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 2-(2,5-Dichlorophenyl)ethan-1-ol (CAS No: 1475-12-3). This document includes the available physical constants for this compound and outlines the standard experimental methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data for this compound
The experimentally determined melting and boiling points for this compound are summarized in the table below. These values are critical for the purification, handling, and characterization of this compound in research and development.
| Physical Property | Value | Conditions |
| Melting Point | 56-59 °C | Not specified |
| Boiling Point | 117 °C | at 2 Torr |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this measurement.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of this compound, finely powdered
-
Heating bath fluid (if using a Thiele tube, e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 cm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure both are at the same temperature.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[1][2] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure. The Thiele tube method is a common and effective technique for determining the boiling point of a small amount of liquid.
Apparatus and Materials:
-
Thiele tube or a similar heating bath setup (e.g., an aluminum block on a hot plate)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Sample of this compound
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
Sample Preparation: A small amount of the liquid this compound is placed in a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid sample.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube or other heating apparatus.[3][4]
-
Heating: The apparatus is heated gently and uniformly.[3] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] This indicates that the vapor pressure of the liquid has exceeded the external pressure.
-
Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] This is the point where the external pressure equals the vapor pressure of the substance.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points.
Caption: Workflow for Melting Point Determination
Caption: Workflow for Boiling Point Determination
References
Potential Biological Activities of Dichlorophenyl Ethanols: A Technical Guide
Abstract
Dichlorophenyl ethanols represent a class of chemical structures that serve as critical building blocks in the synthesis of various biologically active compounds. The strategic placement of chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its biological activity. This technical guide provides a comprehensive overview of the potential biological activities associated with dichlorophenyl ethanols, with a primary focus on their well-established role as precursors to potent antifungal agents. We detail the mechanism of action of these derivative compounds, provide quantitative data where available for related structures, and outline key experimental protocols for biological activity assessment.
Introduction
The dichlorophenyl ethanol moiety is a key pharmacophore found in several important pharmaceutical and agrochemical compounds. While the simple dichlorophenyl ethanol molecule itself is primarily a synthetic intermediate, its structural features are integral to the biological activity of the final products. The most prominent and well-documented application of this chemical scaffold is in the development of azole antifungal drugs. Compounds such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol are crucial intermediates in the synthesis of widely used antifungal agents like miconazole and econazole.[1] Similarly, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key precursor for the antifungal drug luliconazole.[2] This guide will explore the biological context of these intermediates, focusing on the antifungal activities they enable.
Antifungal Activity
The most significant biological relevance of dichlorophenyl ethanols is their role in the synthesis of azole antifungal drugs. These drugs are mainstays in the treatment of fungal infections in humans and plants.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, derived from dichlorophenyl ethanol precursors, function by disrupting the integrity of the fungal cell membrane. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital sterol component that maintains the structure and fluidity of the fungal cell membrane.
By inhibiting 14α-demethylase, the synthesis of ergosterol is blocked. This leads to the accumulation of toxic sterol precursors and ultimately compromises the fungal cell membrane's function, inhibiting fungal growth and replication. The dichlorophenyl group of these molecules plays a crucial role in binding to the active site of the enzyme.
Key Dichlorophenyl Ethanol Intermediates
The specific structure of the dichlorophenyl ethanol intermediate is critical for the synthesis and efficacy of the final antifungal drug. The table below summarizes key intermediates and their resulting pharmaceutical products.
| Intermediate Compound | CAS Number | Resulting Antifungal Drug(s) | Reference(s) |
| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 24155-42-8 | Miconazole, Econazole | [1][3] |
| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 | Luliconazole | [2][4] |
| (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 114446-57-0 | Intermediate in synthesis | [5] |
Note: Quantitative biological activity data (e.g., MIC, IC50) is typically reported for the final drug products, not the synthetic intermediates themselves.
Other Potential Biological Activities
While the antifungal connection is the most robust, the broader class of chlorinated phenyl compounds, to which dichlorophenyl ethanols belong, has been investigated for other biological activities.
Insecticidal and Acaricidal Activity
Historically, related organochlorine compounds like DDT (Dichlorodiphenyltrichloroethane) and its metabolites were used extensively as insecticides.[6][7] The mechanism of action for DDT involves disrupting the axonic transmission of nerve impulses by opening voltage-sensitive sodium ion channels in neurons, leading to spasms and death.[7][8] While 1,1-Bis(4-chlorophenyl)ethanol has been used as an acaricide and insecticide, its registration for use in the US has been discontinued.[8] Direct and current data on the specific insecticidal activity of 1-(dichlorophenyl)ethanols is limited in the available literature.
Experimental Protocols
To evaluate the potential antifungal activity of dichlorophenyl ethanol derivatives, a standardized in vitro susceptibility test is required. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a dichlorophenyl ethanol derivative)
-
Fungal strain (e.g., Candida albicans)
-
Sterile 96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader
-
Sterile water, PBS, and appropriate solvents (e.g., DMSO) for the test compound
-
Incubator (30-35°C)
Procedure:
-
Preparation of Fungal Inoculum: a. Culture the fungal strain on Sabouraud Dextrose Agar overnight at 30°C. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.[10]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations. Typically, 100 µL of each concentration is prepared at 2x the final desired concentration.
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (medium only). c. Seal the plate and incubate at 35°C for 24-48 hours.
-
Determination of MIC: a. After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at a suitable wavelength (e.g., 450 nm).[11] b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.
Conclusion
Dichlorophenyl ethanols are a class of compounds of significant interest, primarily due to their established role as indispensable intermediates in the synthesis of potent azole antifungal drugs. Their biological potential is most effectively realized in these more complex derivatives, which target the fungal-specific ergosterol biosynthesis pathway. While other activities such as insecticidal effects have been noted in related organochlorine structures, the antifungal application remains the most scientifically and commercially relevant. Future research could focus on exploring the intrinsic biological activities of novel dichlorophenyl ethanol derivatives and their potential as standalone therapeutic or agrochemical agents. Standardized protocols, such as the broth microdilution assay, are essential tools for these evaluative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. royal-chem.com [royal-chem.com]
- 4. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 5. (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | C8H7Cl3O | CID 7003711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. DDT - Wikipedia [en.wikipedia.org]
- 8. 1,1-Bis(4-chlorophenyl)ethanol | C14H12Cl2O | CID 6624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol: Synthesis, Properties, and Context in Drug Discovery
Physicochemical and Spectroscopic Data
The fundamental properties of 2-(2,5-Dichlorophenyl)ethan-1-ol and its immediate precursor, 2',5'-Dichloroacetophenone, are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.
Table 1: Physicochemical Properties
| Property | This compound | 2',5'-Dichloroacetophenone |
| Molecular Formula | C₈H₈Cl₂O | C₈H₆Cl₂O |
| Molecular Weight | 191.05 g/mol [1] | 189.04 g/mol [2][3] |
| CAS Number | 1475-12-3[4] | 2476-37-1[2][5] |
| Appearance | Not specified (likely a solid or oil) | Colorless to yellow to brown clear liquid[3] |
| Melting Point | Not specified | 11 - 13 °C[3][6] |
| Boiling Point | Not specified | 118 °C at 12 mmHg[3] |
| Density | Not specified | 1.312 g/mL at 25 °C[6] |
| Refractive Index | Not specified | 1.5624[6] |
Table 2: Computed Properties and Safety Information
| Property/Descriptor | This compound | 2',5'-Dichloroacetophenone |
| IUPAC Name | (1S)-1-(2,5-dichlorophenyl)ethanol[1] | 1-(2,5-dichlorophenyl)ethanone[5] |
| InChIKey | RDMKUSDLLGKMCK-YFKPBYRVSA-N[1] | CYNFEPKQDJHIMV-UHFFFAOYSA-N[5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
Synthesis and Experimental Protocols
The primary and most direct route to this compound is the reduction of its corresponding ketone, 2',5'-dichloroacetophenone. This precursor is synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene.
Synthesis of the Precursor: 2',5'-Dichloroacetophenone
The synthesis of 2',5'-dichloroacetophenone is a standard Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add a suitable solvent (e.g., dichloromethane or nitrobenzene) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Addition of Reactants: Cool the mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride to the stirred suspension. Subsequently, add 1,4-dichlorobenzene dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or chromatography.
Synthesis of this compound via Reduction
The reduction of the ketone functionality in 2',5'-dichloroacetophenone to a secondary alcohol yields this compound. Various reducing agents can be employed for this transformation.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve 2',5'-dichloroacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude this compound can be purified by column chromatography or recrystallization.
Logical and Experimental Workflows
The synthesis of this compound follows a logical two-step process from commercially available starting materials.
Relevance in Drug Discovery and Development
While specific applications of this compound are not extensively documented, the broader class of dichlorinated phenyl ethanols and their derivatives are of significant interest to the pharmaceutical industry. For instance, the isomeric (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal agent luliconazole.[7] Similarly, other related structures are precursors to miconazole and econazole.[8][9]
This highlights the importance of halogenated phenyl ethanol scaffolds in the development of bioactive molecules. The chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound represents a potentially valuable building block for the synthesis of new chemical entities in drug discovery programs.
The general workflow for the utilization of such intermediates in the synthesis of active pharmaceutical ingredients (APIs) often involves further functionalization of the hydroxyl group.
Conclusion
This compound, while not a widely studied compound in its own right, belongs to a class of chemical structures that are highly relevant in medicinal chemistry and drug development. Its synthesis is straightforward, primarily involving the reduction of the corresponding acetophenone. The physicochemical data provided in this guide serves as a valuable resource for its handling and characterization. For researchers and professionals in drug development, this compound should be considered a useful synthon for the generation of novel molecules with potential therapeutic applications, particularly in the search for new antifungal agents and other pharmaceuticals where a dichlorinated phenyl moiety is desired. Further investigation into the biological activities of derivatives of this compound could be a fruitful area of research.
References
- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1475-12-3|1-(2,5-Dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alkalisci.com [alkalisci.com]
- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 8. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]
- 9. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-(2,5-dichlorophenyl)ethan-1-ol, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the Fischer esterification of 2,5-dichlorophenylacetic acid to yield ethyl 2-(2,5-dichlorophenyl)acetate, followed by the reduction of the ester to the target primary alcohol using lithium aluminum hydride (LAH). Detailed experimental protocols, reagent specifications, and safety precautions are outlined. Additionally, this guide includes characterization data to aid in the verification of the synthesized compounds.
Introduction
Substituted phenylethanols are important structural motifs in a wide array of pharmacologically active compounds. The title compound, this compound, with its specific substitution pattern, serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The presented synthetic route offers a reliable and scalable method for accessing this compound in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The first step involves the conversion of the commercially available 2,5-dichlorophenylacetic acid to its corresponding ethyl ester via Fischer esterification. The subsequent step is the reduction of the ester functionality to a primary alcohol using the potent reducing agent, lithium aluminum hydride.
Application Note: A Detailed Protocol for the Preparation of 2-(2,5-Dichlorophenyl)ethan-1-ol
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol, a valuable intermediate in pharmaceutical and materials science research. The described method involves the reduction of 2',5'-dichloroacetophenone using sodium borohydride, a mild and selective reducing agent. This application note includes a detailed experimental procedure, a summary of quantitative data, and characterization guidelines to ensure the successful synthesis and verification of the target compound.
Introduction
This compound and its derivatives are important structural motifs in the development of novel therapeutic agents and functional materials. The presence of the dichlorinated phenyl ring offers unique electronic and steric properties that can be exploited in drug design and polymer chemistry. A reliable and well-documented synthetic protocol is essential for researchers requiring this compound for their studies. This protocol details a safe and efficient method for its preparation from the readily available 2',5'-dichloroacetophenone.
Synthesis Pathway
The synthesis of this compound is achieved via the reduction of the ketone functional group of 2',5'-dichloroacetophenone. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is an effective and commonly used method for this transformation due to its high selectivity for aldehydes and ketones.
Reaction Scheme:
Quantitative Data Summary
A summary of the key reagents and their quantitative details for this protocol is provided in the table below.
| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2',5'-Dichloroacetophenone | 189.04[1] | 10.0 | 1.0 | 1.89 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 1.5 | 0.57 g |
| Methanol (Solvent) | 32.04 | - | - | 50 mL |
| This compound | 191.06 | - | - | Theoretical Yield: 1.91 g |
Detailed Experimental Protocol
4.1. Materials and Equipment
-
2',5'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
4.2. Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',5'-dichloroacetophenone (1.89 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous methanol to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.57 g, 15.0 mmol) to the stirred solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The starting ketone should have a higher Rf value than the product alcohol.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (approx. 10 mL) at 0 °C until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.3. Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system such as a mixture of hexanes and ethyl acetate.
-
Column Chromatography: If the crude product is an oil or an impure solid, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Applications of 2-(2,5-Dichlorophenyl)ethan-1-ol in Organic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,5-Dichlorophenyl)ethan-1-ol is a valuable substituted phenylethanol derivative that serves as a versatile building block in organic synthesis. Its utility is primarily demonstrated in its role as a precursor to a variety of chemical intermediates, which are integral to the discovery and development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the applications of this compound, with a focus on its synthesis and subsequent chemical transformations. Detailed experimental protocols for key reactions, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its use in research and development.
Introduction
Substituted phenyl ethanol derivatives are a critical class of intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of chlorine atoms on the phenyl ring of this compound imparts unique electronic properties and steric hindrance, which can influence reaction pathways and the biological activity of downstream compounds. While its 2,4-dichloro isomer has been more extensively studied as a key intermediate in the synthesis of antifungal agents like miconazole and luliconazole, this compound also holds significant potential as a synthetic precursor. This document aims to provide detailed application notes and protocols for the synthesis and utilization of this compound.
Synthesis of this compound
The primary route to this compound involves the reduction of its corresponding ketone, 2',5'-dichloroacetophenone.
Synthesis of 2',5'-Dichloroacetophenone
The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
A detailed protocol for the synthesis of 2',5'-dichloroacetophenone is provided in the following table, based on a patented industrial method.
| Parameter | Value |
| Reactants | p-Dichlorobenzene, Acetyl chloride, Aluminum trichloride (catalyst) |
| Stoichiometry | Molar ratio of p-dichlorobenzene to acetyl chloride greater than 0.75:1 |
| Molar ratio of AlCl₃ to acetyl chloride of 1.2:1 to 3:1 | |
| Solvent | Excess p-dichlorobenzene can serve as the solvent |
| Temperature | 90-130 °C |
| Procedure | Acetyl chloride is reacted with p-dichlorobenzene in the presence of aluminum trichloride. The reaction is typically carried out at an elevated temperature. |
| Work-up | The reaction mixture is cooled and then quenched, for example with cold water or dilute acid. The organic layer is separated, washed, dried, and the product is isolated by distillation. |
| Yield | High yields are achievable under optimized conditions. |
| (Data derived from patent GB1118864A) |
Reduction of 2',5'-Dichloroacetophenone
The reduction of the ketone to the desired alcohol can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
| Parameter | Value |
| Substrate | 2',5'-Dichloroacetophenone |
| Reducing Agent | Hydrogen gas (H₂) |
| Catalyst | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or other suitable hydrogenation catalysts. |
| Solvent | Ethanol, Methanol, or Ethyl acetate |
| Temperature | Room temperature to 50 °C |
| Pressure | 1-10 atm of H₂ |
| Procedure | The ketone is dissolved in a suitable solvent in a hydrogenation vessel. The catalyst is added, and the vessel is purged with hydrogen. The reaction is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). |
| Work-up | The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary. |
| Yield | Typically high, often >90%. |
Caption: Synthesis of the corresponding mesylate.
Nucleophilic Substitution Reactions
The activated alcohol (e.g., as a mesylate or tosylate) can undergo nucleophilic substitution with various nucleophiles to introduce new functional groups.
Application Example: Alkylation of Indazoles
The alkylation of indazoles is a common reaction in medicinal chemistry, often leading to a mixture of N-1 and N-2 isomers. The use of a bulky alkylating agent derived from this compound could potentially influence the regioselectivity of this reaction.
General Experimental Protocol: N-Alkylation of Indazole
| Parameter | Value |
| Reactants | Indazole, 2-(2,5-Dichlorophenyl)ethyl mesylate, Base (e.g., NaH, K₂CO₃) |
| Stoichiometry | Indazole (1.0 eq), Mesylate (1.1 eq), Base (1.2 eq) |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Temperature | Room temperature to 80 °C |
| Procedure | The indazole is dissolved in the solvent, and the base is added. The mixture is stirred for a short period before the addition of the mesylate. The reaction is then stirred at the desired temperature until completion. |
| Work-up | The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The products are typically purified by column chromatography to separate the N-1 and N-2 isomers. |
| Yield & Selectivity | Highly dependent on the specific indazole substrate and reaction conditions. |
Signaling Pathway for Indazole Alkylation
Caption: General pathway for N-alkylation of indazole.
Future Perspectives
The synthetic utility of this compound is an area that warrants further exploration. Its application in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries is a promising avenue for future research. The development of stereoselective reduction methods for 2',5'-dichloroacetophenone would provide access to enantiomerically pure (R)- and (S)-2-(2,5-Dichlorophenyl)ethan-1-ol, which are valuable chiral building blocks. Further investigation into its reactivity with a broader range of nucleophiles and its use in cross-coupling reactions could unveil new and efficient synthetic methodologies.
Conclusion
This compound is a readily accessible and versatile chemical intermediate. This document has provided detailed protocols for its synthesis and outlined its potential applications in organic synthesis, particularly as a precursor to alkylating agents for the functionalization of heterocyclic compounds. The provided data and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules.
analytical methods for 2-(2,5-Dichlorophenyl)ethan-1-ol characterization
Application Notes: Characterization of 2-(2,5-Dichlorophenyl)ethan-1-ol
Introduction this compound is an organic compound that may serve as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for downstream applications. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using various instrumental techniques. The methods described are essential for quality control, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is presented here for the quantitative analysis of this compound.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 4.5 - 5.5 minutes (estimated) |
Experimental Protocol: HPLC Analysis
-
Reagent and Standard Preparation:
-
Use HPLC-grade acetonitrile and ultrapure water.[2]
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume/volume ratio.[2] Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[2]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[2]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Use a vortex mixer or sonicator to ensure complete dissolution.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 30 °C.[1]
-
Inject the prepared standards and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] It provides both chromatographic separation and mass spectral data for structural confirmation.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| GC System | Agilent 7890 GC or equivalent |
| MS System | Mass Selective Detector (MSD) or Time-of-Flight (TOF) |
| Column | CP-Select 624 CB (or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (m/z) | 45-450 |
| Expected Retention Time | ~ 12 - 14 minutes (estimated) |
| Key Mass Fragments (m/z) | 189/191/193 (M+), 173/175 (M-OH)+, 139 (M-CH2OH-Cl)+ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
-
-
Instrument Setup and Calibration:
-
Install the specified capillary column and condition it according to the manufacturer's instructions.
-
Perform a standard tune of the mass spectrometer using perfluorotributylamine (PFTBA) or a relevant tuning compound.[5]
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC inlet.
-
Start the data acquisition using the specified oven temperature program and MS parameters.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak. Confirm the molecular ion (M+) cluster, which should exhibit the characteristic isotopic pattern for two chlorine atoms.
-
Compare the experimental mass spectrum with a reference library (e.g., NIST) for confirmation.[6]
-
Identify any impurity peaks and use their mass spectra to propose their structures.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Data Presentation: NMR Parameters and Expected Chemical Shifts
| Parameter | Value |
| Spectrometer | 500 MHz or equivalent[7] |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ |
| ¹H NMR (Expected) | δ 7.2-7.4 (m, 3H, Ar-H), 4.9-5.0 (dd, 1H, CH-OH), 3.8-3.9 (m, 2H, CH₂), 2.0-2.2 (t, 1H, OH) |
| ¹³C NMR (Expected) | δ 139-141 (Ar-C), 132-134 (Ar-C-Cl), 128-131 (Ar-CH), 70-72 (CH-OH), 40-42 (CH₂) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts based on expected values and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8]
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 (broad) | O-H stretch (alcohol) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~3100 | C-H stretch (aromatic) |
| 1450-1600 | C=C stretch (aromatic ring) |
| 1000-1100 | C-O stretch (alcohol) |
| 700-850 | C-Cl stretch |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Data Acquisition: Collect a background spectrum. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the molecule's structure.[9]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.
Data Presentation: Thermal Analysis Parameters
| Parameter | Value |
| DSC/TGA Instrument | Standard thermal analyzer |
| Sample Pan | Aluminum |
| Sample Weight | 3-5 mg |
| Heating Rate | 10 °C/min[10] |
| Atmosphere | Nitrogen, flow rate 50 mL/min |
| Temperature Range | 25 °C to 400 °C |
| Expected Melting Point | Endotherm peak in DSC curve |
| Decomposition Temp. | Onset of mass loss in TGA curve |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition: Heat the sample from room temperature to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.[10]
-
Data Analysis: Analyze the resulting DSC curve for thermal events like melting (endotherm). Analyze the TGA curve to determine the onset of decomposition and any mass loss steps.
Visualizations
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of this compound.
Interrelationship of Analytical Methods
Caption: Relationship between analytical methods and the information they provide for characterization.
References
- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. phcogj.com [phcogj.com]
- 7. rsc.org [rsc.org]
- 8. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 2-(2,5-Dichlorophenyl)ethan-1-ol using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,5-Dichlorophenyl)ethan-1-ol is a substituted aromatic alcohol of interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Accurate structural confirmation is a critical step in the synthesis and characterization of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous elucidation of molecular structures. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of this compound, demonstrating the utility of NMR in confirming its chemical structure.
Experimental Protocols
1. Sample Preparation
A sample of approximately 15-20 mg of purified this compound was weighed and dissolved in 0.7 mL of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) was added to serve as an internal standard for chemical shift referencing (0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra were acquired on a 400 MHz NMR spectrometer at a temperature of 298 K.
-
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 2.05 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
13C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
3. Data Processing
The acquired Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included:
-
Fourier transformation
-
Phase correction
-
Baseline correction
-
Integration of the 1H NMR signals
-
Referencing of the spectra to the TMS signal at 0.00 ppm. For the 13C spectrum, the CDCl3 solvent peak can also be used as a secondary reference (77.16 ppm).[1]
Results and Data Presentation
The structure of this compound was confirmed by the analysis of its 1H and 13C NMR spectra. The atom numbering used for the assignments is shown in the diagram below.
1H NMR Data
The 1H NMR spectrum displays characteristic signals for the aromatic and aliphatic protons, consistent with the proposed structure. The data is summarized in Table 1.
Table 1: 1H NMR Data for this compound (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.32 | d | 2.4 | 1H | H-6 |
| 7.23 | d | 8.4 | 1H | H-3 |
| 7.15 | dd | 8.4, 2.4 | 1H | H-4 |
| 3.92 | t | 6.6 | 2H | H-8 |
| 3.01 | t | 6.6 | 2H | H-7 |
| 1.75 | br s | - | 1H | OH |
13C NMR Data
The proton-decoupled 13C NMR spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The assignments are detailed in Table 2.
Table 2: 13C NMR Data for this compound (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 138.5 | C-1 |
| 132.8 | C-2 |
| 132.3 | C-5 |
| 130.6 | C-6 |
| 128.9 | C-3 |
| 127.8 | C-4 |
| 62.5 | C-8 |
| 38.7 | C-7 |
Discussion
The 1H NMR spectrum provides clear evidence for the structure. The aromatic region (7.15-7.32 ppm) integrates to three protons.[2][3] The signal at 7.32 ppm appears as a doublet, assigned to H-6, which is coupled only to H-4 (meta-coupling). The signal at 7.23 ppm is a doublet assigned to H-3, coupled to H-4 (ortho-coupling). The signal at 7.15 ppm is a doublet of doublets, assigned to H-4, showing both ortho-coupling to H-3 and meta-coupling to H-6.
In the aliphatic region, two triplets are observed at 3.92 ppm and 3.01 ppm, each integrating to two protons. These signals correspond to the two methylene groups (-CH2CH2-). The downfield triplet at 3.92 ppm is assigned to the H-8 protons, which are adjacent to the electronegative oxygen atom.[3][4] The upfield triplet at 3.01 ppm is assigned to the benzylic H-7 protons. The coupling between these two adjacent methylene groups results in the observed triplet-of-triplets pattern (J = 6.6 Hz). A broad singlet at 1.75 ppm corresponds to the hydroxyl proton, which typically does not show coupling due to rapid chemical exchange.[4][5]
The 13C NMR spectrum further corroborates the structure. Six signals are present in the aromatic region (127-139 ppm). The signals for the carbons bonded to chlorine (C-2 and C-5) are observed at 132.8 and 132.3 ppm. The quaternary carbon C-1 is found at 138.5 ppm. The carbon atom bearing the hydroxyl group (C-8) is significantly deshielded and appears at 62.5 ppm, which is a characteristic chemical shift for a primary alcohol.[4][6][7] The benzylic carbon (C-7) resonates at 38.7 ppm.
The comprehensive analysis of the 1H and 13C NMR spectra provides conclusive evidence for the successful synthesis and structural identity of this compound. The observed chemical shifts, signal multiplicities, and coupling constants are all in excellent agreement with the proposed molecular structure. This application note serves as a valuable reference for the characterization of this compound and demonstrates a standard workflow for structural elucidation using NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of 2-(2,5-Dichlorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding the mass spectrometry fragmentation pattern of 2-(2,5-Dichlorophenyl)ethan-1-ol. The protocols outlined below are designed for use with electron ionization mass spectrometry (EI-MS), a common and powerful technique for the structural elucidation of organic molecules.
Introduction
This compound is a halogenated aromatic alcohol. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification in various matrices, including pharmaceutical preparations and environmental samples. Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often predictable fragmentation.[1] This characteristic fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.
The fragmentation of this compound is expected to be influenced by several structural features: the alcohol functional group, the ethyl bridge, and the dichlorinated phenyl ring. The presence of two chlorine atoms will also result in a characteristic isotopic pattern for chlorine-containing fragments.
Predicted Mass Spectrometry Fragmentation
Upon electron ionization, this compound (molecular weight approximately 190.04 g/mol for the C8H8(35Cl)2O isotopologue) will form a molecular ion (M•+).[2] This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions.[2] The most probable fragmentation pathways are detailed below.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the first and second carbon of the ethyl side chain (Cα-Cβ cleavage) is prone to breaking. This is a common fragmentation pathway for alcohols.[3] This cleavage results in the formation of a stable, resonance-stabilized benzylic cation.
-
Loss of Water: Alcohols can readily lose a molecule of water (H2O, 18 Da) from the molecular ion, particularly through a 1,2-elimination or more complex rearrangement mechanisms.[3]
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain can occur, leading to the formation of a dichlorophenyl fragment or a C2H4OH fragment.
-
Loss of Chlorine: The loss of a chlorine atom (Cl•, 35/37 Da) from the molecular ion or subsequent fragment ions is a possible pathway for halogenated compounds.[4]
-
Tropylium Ion Formation: Aromatic compounds can rearrange to form a stable tropylium ion (C7H7+). In this case, a dichlorotropylium ion could potentially be formed.
Predicted Quantitative Data
The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). The presence of the ³⁷Cl isotope will result in M+2 peaks for all chlorine-containing fragments.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Fragmentation Pathway | Notes |
| 190, 192, 194 | [C₈H₈Cl₂O]⁺• | Molecular Ion (M⁺•) | Isotopic pattern for two chlorines (approx. 9:6:1 ratio) will be observed. |
| 172, 174, 176 | [C₈H₆Cl₂]⁺• | [M - H₂O]⁺• | Loss of a water molecule. |
| 159, 161 | [C₇H₅Cl₂]⁺ | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl group. This is expected to be a significant peak. |
| 145 | [C₈H₈O]⁺• | [M - Cl₂]⁺• | Loss of both chlorine atoms (less likely as a single step). |
| 125 | [C₆H₃Cl]⁺• | [M - C₂H₄OH - Cl]⁺• | Loss of the ethanol side chain and one chlorine atom. |
| 111 | [C₆H₄Cl]⁺ | Benzylic cleavage with loss of C₂H₄O and one chlorine. | |
| 91 | [C₇H₇]⁺ | Tropylium ion (unlikely to be a major fragment with the dichloro-substituents). | |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of both chlorines and the side chain. |
| 31 | [CH₂OH]⁺ | Formed from alpha-cleavage. |
Experimental Protocol: GC-EI-MS Analysis
This protocol describes the general procedure for analyzing this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Logical Workflow for Analysis
The following diagram outlines the logical workflow for the analysis of this compound using GC-EI-MS.
Caption: Workflow for GC-EI-MS analysis.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
Application Note: Identification of 2-(2,5-Dichlorophenyl)ethan-1-ol using FT-IR Spectroscopy
Introduction
2-(2,5-Dichlorophenyl)ethan-1-ol is an organic compound that finds application in chemical synthesis, particularly as an intermediate in the development of pharmaceutical agents. Its molecular structure comprises a dichlorinated benzene ring attached to an ethanol moiety. The unique combination of a primary alcohol, an aromatic ring, and chloro-substituents gives rise to a characteristic infrared spectrum. This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the unambiguous identification and characterization of this compound. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint of a sample by measuring the absorption of infrared radiation by its chemical bonds.[1]
Principle of FT-IR Spectroscopy
Infrared radiation interacts with molecules, causing vibrations of their chemical bonds, such as stretching and bending.[2] Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectrum that can be used for qualitative and quantitative analysis.[1] For this compound, key functional groups that exhibit characteristic absorption bands include the hydroxyl (-OH) group, the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds, and the carbon-chlorine (C-Cl) bonds.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad[3][4][5] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak[4] |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium[6] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak[4] |
| 1470 - 1450 | C-H Bend | Aliphatic (-CH₂) | Variable[6] |
| 1300 - 1150 | C-H Wag | -CH₂X (X=Cl) | Medium[6] |
| 1260 - 1000 | C-O Stretch | Primary Alcohol | Strong[3][5] |
| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong[6][7] |
Experimental Protocol
This protocol outlines the procedure for acquiring an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a convenient method for liquid samples as it requires minimal sample preparation.[8][9]
I. Materials and Equipment
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)[8]
-
This compound sample
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
II. Instrument Setup
-
Ensure the FT-IR spectrometer and the computer with the operating software are turned on and have stabilized.
-
Select the appropriate spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹ for mid-infrared analysis of organic compounds.[8]
-
Set the desired resolution, for instance, 4 cm⁻¹.
-
Specify the number of scans to be co-added to improve the signal-to-noise ratio; 16 or 32 scans are generally sufficient.[8]
III. Sample Preparation and Measurement
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9][10]
-
Acquire a background spectrum of the empty ATR crystal.[10] This will account for the absorbance of the crystal material and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Spectrum Acquisition:
-
Using a clean dropper or pipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[9]
-
Acquire the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
IV. Data Analysis and Interpretation
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and compare their positions (wavenumbers) and shapes to the expected values in the data table and reference spectra of similar compounds.
-
The presence of a strong, broad band in the 3500-3200 cm⁻¹ region (O-H stretch), along with strong absorptions for the C-O stretch (1260-1000 cm⁻¹) and C-Cl stretch (850-550 cm⁻¹), in conjunction with aromatic C-H and C=C stretching bands, confirms the identity of this compound.
V. Cleaning
-
After the measurement, thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove any sample residue.[9][10]
Visualizations
Caption: Experimental workflow for FT-IR analysis.
Caption: Functional groups and their IR signatures.
References
- 1. photometrics.net [photometrics.net]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Agricultural Chemicals
Introduction
Chemical synthesis is the bedrock of modern agriculture, enabling the large-scale production of compounds essential for crop protection and enhancement.[1][2] These agrochemicals, including herbicides, fungicides, and insecticides, are critical for ensuring food security for a growing global population by managing pests, weeds, and diseases that would otherwise devastate crop yields.[1] The development of novel synthetic routes and the optimization of existing processes are paramount for creating more effective, selective, and environmentally benign agricultural solutions.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of key classes of agricultural chemicals, tailored for researchers, scientists, and professionals in the field.
Herbicides: The Synthesis of Glyphosate
Application Notes
Glyphosate is a broad-spectrum, non-selective systemic herbicide used to control annual and perennial weeds in various agricultural and non-agricultural settings.[5][6] First marketed by Monsanto in 1974 under the trade name Roundup, it has become one of the most widely used herbicides globally.[5] Its mode of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms. This disruption of a key metabolic pathway leads to the death of the plant. The synthesis of glyphosate is a significant achievement in industrial agricultural chemistry, with two primary industrial routes being the most common.[5][7]
Synthesis Protocols
The industrial production of glyphosate predominantly follows two main pathways, both of which utilize the Kabachnik–Fields reaction.[5]
A. Glycine Route
This method involves the reaction of glycine with formaldehyde and phosphorous acid (or a derivative like dialkyl phosphite).[5][8] It is a widely used process, particularly in China.[5]
-
Step 1: Condensation: Glycine is reacted with paraformaldehyde in the presence of a tertiary amine and a monobasic alcohol. This forms a glycine-formaldehyde condensation product.[8]
-
Step 2: Phosphonomethylation: A phosphonating agent, such as dialkyl phosphite or phosphorous acid, is added to the reaction mixture.[5][8] This step introduces the phosphonomethyl group to the nitrogen atom of glycine.
-
Step 3: Acid Hydrolysis: The resulting intermediate is subjected to acid hydrolysis, typically using a strong mineral acid like hydrochloric acid, to yield the final glyphosate product.[8][9] This step also removes any protecting groups used in the phosphonating agent.
Experimental Protocol: Synthesis via Glycine and Phosphorous Acid
-
Reaction Setup: In a suitable reaction vessel equipped for heating and reflux, combine glycine and an aqueous solution of formaldehyde.[7]
-
Phosphonomethylation: Introduce phosphorous acid to the mixture. The reaction is often catalyzed by a strong acid like hydrochloric acid.[7]
-
Heating and Reflux: Heat the reaction mixture under reflux for several hours to ensure the reaction proceeds to completion.[7][9]
-
Crystallization and Isolation: Cool the reaction mixture. N-(phosphonomethyl)glycine (glyphosate) will crystallize out of the solution.[7]
-
Purification: Filter the crude glyphosate, wash it with cold water, and dry it to obtain the purified product.[7]
B. Iminodiacetic Acid (IDA) Route
This was one of the original routes developed for glyphosate synthesis.[5]
-
Step 1: Reaction of IDA: Iminodiacetic acid (IDA) is reacted with formaldehyde and phosphorous acid.[5]
-
Step 2: Decarboxylation: The resulting intermediate undergoes oxidative decarboxylation to form glyphosate. This method avoids the need for careful stoichiometric control required in the glycine route.[5]
Quantitative Data Summary: Glyphosate Synthesis
| Parameter | Glycine Route | IDA Route | Reference |
| Primary Reactants | Glycine, Formaldehyde, Phosphorous Acid | Iminodiacetic Acid, Formaldehyde, Phosphorous Acid | [5] |
| Key Reaction | Kabachnik–Fields | Kabachnik–Fields | [5] |
| Purity Achieved | ≥ 93.5% | ≥ 93.5% | [8] |
| Key Advantage | Utilizes readily available glycine | Avoids strict stoichiometric control | [5] |
Synthesis Workflow: Glyphosate Production
Caption: Major Industrial Synthesis Routes for Glyphosate.
Fungicides: The Synthesis of Strobilurins
Application Notes
Strobilurins are a major class of fungicides used extensively in agriculture to control a broad spectrum of fungal diseases.[10][11] They were developed from naturally occurring compounds found in fungi of the genus Strobilurus. Their mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex, which blocks electron transfer and disrupts the production of ATP in fungi.[11] The general structure of strobilurin fungicides consists of three key parts: a toxophoric (E)-methoxyacrylate or a related group, a bridge ring, and a side chain.[10] Modifications to the side chain are a common strategy to develop new analogues with improved activity.[10]
Synthesis Protocol
The synthesis of strobilurin analogues often involves the coupling of a key intermediate containing the pharmacophore with a diverse range of side chains. Microwave-assisted synthesis has been shown to be a highly efficient method for preparing these derivatives, offering advantages like shorter reaction times and higher yields.[10][11]
Experimental Protocol: Microwave-Assisted Synthesis of Strobilurin Thioether Derivatives
This protocol is adapted from a procedure for synthesizing strobilurin derivatives with heterocyclic side chains.[10][11]
-
Preparation of Reactants:
-
Reaction Setup: Add the thiol solution dropwise into the solution of the bromomethyl intermediate in a microwave tube.[10][11]
-
Microwave Irradiation: Seal the tube and irradiate the mixture in a microwave synthesizer at 90 °C for 6-10 minutes.[11]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and dilute it with 10 mL of ice water.[10][11]
-
Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent system (e.g., acetone/petroleum ether) to yield the purified strobilurin derivative.[10][11]
Quantitative Data Summary: Strobilurin Synthesis
| Compound ID | Linker Group | Synthesis Method | Yield | Reference |
| 7a | cis-methoxy oxime ether | Conventional (Amine Reaction) | Not specified | [12] |
| 3g | Thioether | Microwave-Assisted | Good to Excellent | [10][11] |
| 4d | Thioether | Microwave-Assisted | Good to Excellent | [10][11] |
Note: Specific yield percentages were often not provided in the abstracts, but described qualitatively as "good to excellent."
Synthesis Workflow: Strobilurin Derivatives
Caption: General Synthesis of Strobilurin Thioether Derivatives.
Insecticides: The Synthesis of Neonicotinoids and their Metabolites
Application Notes
Neonicotinoids are a class of neuro-active insecticides modeled after nicotine.[13] They act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, causing excitation and eventual paralysis and death.[14] This class includes widely used insecticides such as imidacloprid, thiamethoxam, and clothianidin.[15] They are valued for their systemic properties, broad insecticidal spectrum, and lower toxicity to mammals compared to older insecticide classes like organophosphates.[14] The synthesis of neonicotinoids and their metabolites is crucial for developing analytical standards and for studying their potency and environmental fate.[15]
Synthesis Protocol
The following protocols describe the laboratory-scale synthesis of key neonicotinoid metabolites from their parent nitroguanidine insecticides.[15]
A. Synthesis of Guanidine Metabolites
This protocol describes the reduction of the nitroguanidine group to a guanidine group.
-
Experimental Protocol:
-
Reaction Setup: Treat the parent neonicotinoid nitroguanidine insecticide with Iron (Fe) powder in an aqueous ethanol (C₂H₅OH) solution containing ammonium chloride (NH₄Cl).[15]
-
Reaction Execution: Stir the mixture to allow for the reduction of the nitro group.
-
Isolation and Purification: Partition the reaction mixture between dichloromethane (CH₂Cl₂) and water (adjusting pH to ~8 with NaHCO₃).[15] The aqueous phase is washed multiple times with CH₂Cl₂.
-
Final Product: Combine the organic phases, dry, filter, and evaporate the solvent. Purify the resulting residue using silica chromatography to isolate the guanidine metabolite.[15]
-
B. Synthesis of Aminoguanidine Metabolites
This protocol describes the further reduction to an aminoguanidine group.
-
Experimental Protocol:
-
Reaction Setup: React the parent neonicotinoid nitroguanidine with Zinc (Zn) powder in glacial acetic acid.[15] This reaction typically produces a mixture of the guanidine and aminoguanidine metabolites.
-
Work-up: Follow a similar work-up and purification procedure as described for the guanidine synthesis to isolate the aminoguanidine product.[15]
-
Quantitative Data Summary: Neonicotinoid Metabolite Synthesis
| Transformation | Parent Compound | Key Reagents | Product | Reference |
| Nitroguanidine to Guanidine | Imidacloprid, etc. | Fe powder, NH₄Cl, aq. C₂H₅OH | Guanidine Metabolite | [15] |
| Nitroguanidine to Aminoguanidine | Imidacloprid, etc. | Zn powder, glacial acetic acid | Aminoguanidine Metabolite | [15] |
Synthesis Workflow: Neonicotinoid Metabolite Formation
Caption: Synthesis Pathway for Neonicotinoid Metabolites.
References
- 1. Agro Synthesis [evonik.com]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. Glyphosate: Application and Production Ways – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. CN1939926A - Production of glyphosate by glycine method - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Investigating 2-(2,5-Dichlorophenyl)ethan-1-ol as a Potential Antifungal Agent
Introduction
2-(2,5-Dichlorophenyl)ethan-1-ol is a halogenated aromatic alcohol. While direct biological activity data for this specific compound is not currently available in peer-reviewed literature, its structural similarity to key intermediates of commercial azole antifungal drugs suggests its potential as a scaffold for the development of new antifungal agents. Structurally related dichlorophenyl ethanol derivatives are precursors to drugs that inhibit lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This document outlines a hypothetical framework for the initial screening and evaluation of this compound as a potential antifungal drug discovery lead.
Hypothetical Biological Target and Mechanism of Action
Based on the mechanism of action of structurally related antifungal compounds, it is hypothesized that this compound may exhibit antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (ERG11). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and death.
Caption: Proposed mechanism of action of this compound.
Data Presentation
The following tables present hypothetical data for the initial characterization of this compound. These values are for illustrative purposes to guide data presentation in an actual study.
Table 1: Hypothetical Antifungal Activity of this compound
| Fungal Strain | Organism Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans ATCC 90028 | Yeast | 16 |
| Candida glabrata ATCC 90030 | Yeast | 32 |
| Cryptococcus neoformans ATCC 208821 | Yeast | 8 |
| Aspergillus fumigatus ATCC 204305 | Mold | 64 |
| Trichophyton rubrum ATCC 28188 | Dermatophyte | 4 |
Table 2: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | > 100 |
| HEK293 | Human Embryonic Kidney | > 100 |
Table 3: Predicted ADMET Properties of this compound (Hypothetical)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 191.05 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 2.8 | Good lipophilicity for membrane permeability |
| Aqueous Solubility | Moderate | Potentially requires formulation for oral delivery |
| hERG Inhibition | Low Probability | Low risk of cardiac toxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Further investigation for drug-drug interactions needed |
Experimental Protocols
The following are detailed protocols for the initial evaluation of this compound as a potential antifungal agent.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
- This compound (stock solution in DMSO)
- Fungal strains (as listed in Table 1)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Spectrophotometer or plate reader
2. Procedure:
- Prepare a 2X concentrated fungal inoculum in RPMI-1640 medium.
- Serially dilute the this compound stock solution in RPMI-1640 across the 96-well plate to achieve a range of final concentrations.
- Add the 2X fungal inoculum to each well, effectively halving the drug concentration and achieving the final desired inoculum size.
- Include positive (no drug) and negative (no inoculum) controls.
- Incubate the plates at 35°C for 24-48 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare Fungal Inoculum" -> "Serial Dilution of Compound" -> "Inoculate Plates" -> "Incubate" -> "Read Results" -> "Determine MIC" [color="#34A853"];
"Determine MIC" -> "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Caption: Workflow for antifungal susceptibility testing.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
1. Materials:
- This compound (stock solution in DMSO)
- Human cell lines (e.g., HepG2, HEK293)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader
2. Procedure:
- Seed the human cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound for 24-48 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: In Silico ADMET Prediction Workflow
This protocol outlines the use of web-based tools for a preliminary assessment of the drug-like properties of the compound.
1. Tools:
- Online ADMET prediction servers (e.g., SwissADME, pkCSM, ADMETlab).
2. Procedure:
- Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
- Input the SMILES string into the selected web server.
- Run the prediction analysis.
- Collect the predicted values for key ADMET properties such as those listed in Table 3.
- Analyze the results to identify potential liabilities and guide further experimental studies.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Obtain SMILES" -> "Select Web Server" -> "Input Structure" -> "Run Prediction" -> "Analyze Results" [color="#34A853"];
"Analyze Results" -> "Identify Potential Liabilities" -> "Guide Experiments" [color="#FBBC05"];
"Guide Experiments" -> "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Caption: Workflow for in silico ADMET prediction.
Disclaimer: The application, experimental data, and protocols described herein are hypothetical and for illustrative purposes only, due to the lack of published research on the biological activities of this compound. Any investigation of this compound should be conducted with appropriate safety precautions and rigorous experimental validation.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Dichlorophenyl Ethanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral dichlorophenyl ethanols are critical building blocks in the synthesis of numerous pharmaceutical compounds, most notably antifungal agents like luliconazole. The specific stereochemistry of these alcohol intermediates is paramount to the efficacy and safety of the final active pharmaceutical ingredient. Consequently, the development of robust, efficient, and highly stereoselective synthetic methods is of significant interest. These application notes provide an overview and detailed protocols for the asymmetric synthesis of chiral dichlorophenyl ethanols, focusing on both innovative biocatalytic and established chemical methodologies.
Synthetic Strategies Overview
The primary route to chiral dichlorophenyl ethanols involves the asymmetric reduction of the corresponding prochiral dichlorophenyl ethanone. Two main strategies have proven highly effective in achieving high enantioselectivity and yields: biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), and chemical reduction using chiral catalysts.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods.[1][2] Enzymes, particularly ketoreductases and alcohol dehydrogenases, offer exceptional stereo-, regio-, and chemoselectivity under mild reaction conditions.[1][3] This approach often leads to the desired enantiomer with very high purity, minimizing the need for extensive purification steps.
Chemical Asymmetric Reduction
Catalytic asymmetric reduction using chiral metal complexes or organocatalysts remains a cornerstone of stereoselective synthesis.[4] Methods such as asymmetric transfer hydrogenation and reductions with chiral borane reagents are well-established and offer high enantioselectivities for a broad range of substrates.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key publications on the asymmetric synthesis of chiral dichlorophenyl ethanols, providing a comparative overview of different methodologies.
Table 1: Biocatalytic Asymmetric Reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone
| Biocatalyst (Source) | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Product Configuration | Reference |
| LkADHM3 (mutant from Lactobacillus kefir) | 600 | >99.5 (conversion) | >99.5 | (S) | [5] |
| LK08 (mutant from Lactobacillus kefir) | 300 (scale) | >99 (conversion) | >99 | (S) | [6][7] |
| LK-TADH (mutant from Lactobacillus kefir) | 60 | ~100 (conversion) | 99.5 | (S) | [8] |
| SsCR (Scheffersomyces stipitis CBS 6045) | 67 | 88.2 (isolated) | 99.9 | (R) | [9] |
Table 2: Chemical Asymmetric Reduction of 2,2',4'-trichloroacetophenone
| Catalyst System | Reducing Agent | Yield (%) | Optical Purity (%) | Product Configuration | Reference |
| Chiral diphenylprolinol / Borane complex | Borane N,N-diethylaniline | 93.2 | 99.4 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a Ketoreductase
This protocol is based on the methodology described for the LK08 ketoreductase mutant from Lactobacillus kefiri.[6]
Materials:
-
Recombinant E. coli expressing the LK08 ketoreductase
-
2-chloro-1-(2,4-dichlorophenyl) ethanone
-
Isopropanol
-
NADP+
-
Phosphate buffer (pH optimized, e.g., pH 6.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain expressing the LK08 ketoreductase under appropriate conditions. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer, the harvested recombinant E. coli cells, NADP+, and isopropanol.
-
Substrate Addition: Dissolve the 2-chloro-1-(2,4-dichlorophenyl) ethanone in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Biotransformation: Maintain the reaction at an optimized temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC analysis.
-
Work-up and Isolation: Upon completion, separate the cells by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol by crystallization or column chromatography.
Protocol 2: Chemical Asymmetric Reduction of 2,2',4'-trichloroacetophenone
This protocol is a general representation based on the principles of chiral borane-mediated reductions as described in the patent literature.[10]
Materials:
-
2,2',4'-trichloroacetophenone
-
Chiral catalyst (e.g., (S)-diphenylprolinol)
-
Borane complex (e.g., borane-dimethyl sulfide or borane N,N-diethylaniline)
-
Anhydrous organic solvent (e.g., THF)
-
Acidic solution for quenching (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Hydrocarbon solvent for washing (e.g., heptane)
Procedure:
-
Catalyst Preparation: In an inert atmosphere, dissolve the chiral diphenylprolinol in an anhydrous organic solvent. Add the borane complex to form the chiral catalytic reducing agent.
-
Substrate Addition: Prepare a solution of 2,2',4'-trichloroacetophenone in the same anhydrous organic solvent and add it dropwise to the catalyst mixture at a controlled temperature.
-
Reduction Reaction: Allow the reaction to proceed until completion, monitoring by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of an acidic solution at low temperature.
-
Work-up and Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase to obtain the crude product. Wash the crude product with a hydrocarbon solvent to yield the pure chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol.
Visualizations
References
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. atcc.org [atcc.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2,5-Dichlorophenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The most common impurity is the unreacted starting material, 2',5'-dichloroacetophenone, from which the desired alcohol is typically synthesized via reduction. Other potential impurities can include side-products from the reduction reaction and residual solvents.
Q2: What are the recommended purification techniques for this compound?
The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: What are the key physicochemical properties of this compound to consider during purification?
Key properties of the target compound are summarized in the table below. Understanding these properties is crucial for selecting appropriate solvents and conditions for purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂O | [1] |
| Molecular Weight | 191.05 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar aryl ethanols |
| Polarity | Moderately polar | General chemical principles |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not polar enough to dissolve the moderately polar this compound.
-
Solution:
-
Select a more polar solvent. Good starting points for aryl ethanols are ethanol, methanol, or isopropanol.
-
Use a solvent mixture. Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol) and then add a hot, poorer solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is cooling too rapidly, leading to the separation of the solute as a liquid.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly. Insulating the flask can promote gradual cooling and crystal formation.
-
If the problem persists, consider a different solvent or solvent system.
-
Problem 3: Low recovery of the purified product.
-
Possible Cause:
-
Using too much solvent, leaving a significant amount of the product in the mother liquor.
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not ice-cold.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
If performing a hot filtration, pre-heat the funnel and filter paper.
-
Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.
-
Column Chromatography
Problem 1: The compound does not move from the origin (Rf = 0) on the TLC plate with the chosen eluent.
-
Possible Cause: The eluent is not polar enough to move the compound up the stationary phase (e.g., silica gel).
-
Solution: Increase the polarity of the eluent. For a typical normal-phase column (silica gel), a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is used. Gradually increase the proportion of the more polar solvent until the desired compound has an Rf value of approximately 0.2-0.4 for good separation.
Problem 2: The compound and the main impurity (2',5'-dichloroacetophenone) are not well-separated.
-
Possible Cause: The polarity of the eluent is not optimized for the separation of the alcohol and the ketone.
-
Solution:
-
The ketone is less polar than the alcohol and will elute first. A less polar eluent system will increase the separation between the two spots on a TLC plate.
-
Try different solvent systems. For example, a mixture of dichloromethane and hexane, or toluene and ethyl acetate might provide better selectivity.
-
Use a shallower gradient during elution if employing gradient chromatography.
-
Problem 3: The compound elutes as a broad band, leading to poor separation and mixed fractions.
-
Possible Cause:
-
The column was not packed properly, leading to channeling.
-
The initial sample band was too wide.
-
The column was overloaded with crude material.
-
-
Solution:
-
Ensure the silica gel is packed uniformly as a slurry and the top surface is level.
-
Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.
-
Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica gel to crude material by weight).
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Methodology:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. The goal is to have the desired compound (the alcohol) with an Rf of ~0.3 and good separation from the ketone impurity.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top of the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a solvent gradient, gradually increase the polarity of the eluent to elute the more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the reducing agent. For moisture-sensitive reagents like sodium borohydride, ensure it is stored in a desiccator.
-
-
Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: While many reductions can be performed at room temperature, gently heating the reaction mixture might be necessary. Monitor the reaction closely for the formation of side products at elevated temperatures.
-
-
Inadequate Stirring: Poor mixing can lead to localized depletion of the reducing agent and an incomplete reaction.
-
Solution: Ensure vigorous stirring throughout the reaction, especially if the reducing agent is not fully soluble in the solvent.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Protic solvents like ethanol or methanol are commonly used for sodium borohydride reductions. Ensure the starting material, 1-(2,5-dichlorophenyl)ethanone, is soluble in the chosen solvent.
-
Issue 2: Presence of Unreacted Starting Material (Ketone)
Possible Causes & Solutions
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting ketone may be too low.
-
Solution: Increase the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Quenching too Early: The reaction may have been prematurely stopped.
-
Solution: Ensure the reaction is complete before adding a quenching agent (e.g., water or dilute acid).
-
Issue 3: Formation of Side Products
Possible Causes & Solutions
-
Over-reduction: Stronger reducing agents or harsh reaction conditions can lead to the reduction of the aromatic ring or other functional groups.
-
Solution: Use a milder reducing agent like sodium borohydride. Avoid overly acidic or basic conditions during workup.
-
-
Reaction with Solvent: Some reducing agents can react with the solvent.
-
Solution: Choose a solvent that is inert to the reducing agent under the reaction conditions.
-
Issue 4: Difficulty in Product Purification
Possible Causes & Solutions
-
Emulsion during Extraction: The formation of an emulsion during the aqueous workup can make phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
-
Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography by testing different solvent polarities. Recrystallization can also be an effective purification method.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reduction of the corresponding ketone, 1-(2,5-dichlorophenyl)ethanone (also known as 2',5'-dichloroacetophenone), using a reducing agent like sodium borohydride.
Q2: What is a suitable starting material for the synthesis of 1-(2,5-dichlorophenyl)ethanone?
A2: A common starting material is p-dichlorobenzene, which can undergo a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride to produce 1-(2,5-dichlorophenyl)ethanone.[2]
Q3: Are there chiral synthesis methods available to obtain a specific enantiomer of this compound?
A3: Yes, chiral synthesis can be achieved using chiral reducing agents or catalysts. For analogous compounds like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, methods involving borane complexes with chiral catalysts like diphenylprolinol have been developed for industrial production with high optical purity.[3] Enzymatic reductions using ketoreductases also offer high enantioselectivity.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting ketone should disappear and a new, more polar spot for the alcohol product should appear. HPLC can also be used for more quantitative monitoring.
Q5: What are the typical yields for this type of reduction?
A5: Yields for similar reductions of dichlorophenyl ethanones are generally high. For example, the reduction of 1-(3,5-dichlorophenyl)ethan-1-one with sodium borohydride in ethanol has been reported to yield 100% of the corresponding alcohol.[5] For industrial processes of related chiral alcohols, yields can be up to 93.2%.[3]
Data Presentation
Table 1: Comparison of Yields for Analogous Dichlorophenyl Ethanol Syntheses
| Starting Material | Reducing Agent/Method | Product | Yield (%) | Reference |
| 1-(3,5-dichlorophenyl)ethan-1-one | Sodium borohydride in Ethanol | 1-(3,5-Dichlorophenyl)ethanol | 100% | [5] |
| 2,2',4'-trichloroacetophenone | Borane complex with chiral catalyst | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 93.2% | [3] |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from Scheffersomyces stipitis | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | [4] |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Alcohol dehydrogenase ADH A (NADH) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 74% | [4] |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Alcohol dehydrogenase ADH T (NADPH) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
1-(2,5-Dichlorophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2,5-dichlorophenyl)ethanone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 1 M HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing the yield of the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 3. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3,5-Dichlorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis, with a focus on the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected peak in the chromatogram (HPLC/GC) of my final product, this compound. What could it be?
A1: An unexpected peak in your chromatogram could be one of several common side products or impurities. The synthesis of this compound is typically a two-step process:
-
Friedel-Crafts Acylation: 1,4-dichlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2',5'-dichloroacetophenone.
-
Reduction: The resulting 2',5'-dichloroacetophenone is then reduced to this compound, commonly using a reducing agent like sodium borohydride (NaBH₄).
Potential impurities can arise from either of these steps. The most common are:
-
Unreacted 2',5'-dichloroacetophenone: This indicates an incomplete reduction reaction.
-
Isomers of dichloroacetophenone: If the starting 1,4-dichlorobenzene is impure and contains other isomers (e.g., 1,2- or 1,3-dichlorobenzene), you may form isomeric ketones which are then reduced to their corresponding alcohols.
-
Poly-acylated products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, it is possible to have minor amounts of di-acylated dichlorobenzene byproducts.[1]
-
Borate esters: If using sodium borohydride in an alcohol solvent (like methanol or ethanol), borate esters are formed as byproducts. These are typically removed during the aqueous workup.[2]
To identify the unknown peak, it is recommended to run co-injection with standards of the suspected impurities if available, or to use mass spectrometry (GC-MS or LC-MS) for identification.
Q2: My yield of this compound is lower than expected. What are the likely causes and how can I improve it?
A2: Low yields can be attributed to issues in either the Friedel-Crafts acylation or the reduction step.
Troubleshooting for the Friedel-Crafts Acylation Step:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Quality: Use a fresh, high-quality Lewis acid catalyst. Deactivated catalyst will result in a sluggish or incomplete reaction.
-
Reaction Temperature: The reaction temperature for Friedel-Crafts acylation is critical. While heating can increase the reaction rate, it can also lead to the formation of side products. Optimization of the reaction temperature is key.[3]
-
Purity of Starting Materials: The purity of 1,4-dichlorobenzene and acetyl chloride is crucial. Impurities in the starting materials will lead to the formation of undesired side products and a lower yield of the desired product.
Troubleshooting for the Reduction Step:
-
Incomplete Reaction: The reduction of the ketone may be incomplete. This can be addressed by:
-
Increasing the molar excess of the reducing agent (e.g., NaBH₄).
-
Extending the reaction time.
-
Optimizing the reaction temperature (some reductions may require cooling to control exotherms, while others may need gentle heating to go to completion).
-
-
Decomposition of Reducing Agent: Sodium borohydride can react with protic solvents like methanol or ethanol.[4] While these are common solvents for this reaction, the reagent should be added to the ketone solution, and an excess is often used to compensate for this decomposition.
-
Workup Losses: The product may be lost during the workup and extraction phases. Ensure proper pH adjustment during the aqueous quench to keep the alcohol product in the organic phase. Multiple extractions with a suitable organic solvent will help maximize recovery.
Q3: I have a persistent impurity that I suspect is an isomer of my target molecule. How can I confirm this and remove it?
A3: Isomeric impurities typically arise from impure starting materials, specifically the 1,4-dichlorobenzene. If your starting material contains 1,2- or 1,3-dichlorobenzene, you will form the corresponding 2',3'- or 3',4'-dichloroacetophenone, which will then be reduced to the isomeric alcohol.
-
Confirmation: The best way to confirm the presence of an isomer is through a combination of chromatographic and spectroscopic techniques.
-
GC-MS or LC-MS: Mass spectrometry can confirm that the impurity has the same molecular weight as your target compound. The fragmentation pattern may also provide clues to the substitution pattern.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
-
Removal: Separating isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel with an optimized solvent system is often the most effective method for separating isomers on a laboratory scale.
-
Recrystallization: If the product is a solid and there is a significant difference in the solubility of the isomers in a particular solvent system, fractional crystallization may be an option.
-
Side Product Summary
The following table summarizes the common side products in the synthesis of this compound.
| Side Product/Impurity | Originating Step | Reason for Formation | Mitigation Strategies |
| 2',5'-dichloroacetophenone | Reduction | Incomplete reduction of the ketone. | Increase excess of reducing agent, prolong reaction time, optimize temperature. |
| Isomeric Dichloroacetophenones and corresponding alcohols | Friedel-Crafts Acylation | Use of impure 1,4-dichlorobenzene containing other isomers. | Use highly pure starting materials. |
| Poly-acylated dichlorobenzenes | Friedel-Crafts Acylation | The product ketone is generally deactivating, but harsh reaction conditions can lead to further acylation. | Use milder reaction conditions and control the stoichiometry of reactants.[1] |
| Borate Esters | Reduction | Reaction of sodium borohydride with the alcohol solvent. | These are typically hydrolyzed and removed during aqueous workup.[2] |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines a general method for the identification of volatile impurities in a sample of this compound.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample to remove any particulate matter.
-
-
GC-MS Instrument Conditions (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the main product, this compound.
-
Analyze the mass spectra of any other significant peaks.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify potential impurities such as unreacted 2',5'-dichloroacetophenone or isomeric products.
-
Visualizing the Synthetic Pathway and Side Product Formation
The following diagram illustrates the synthetic route to this compound and highlights the stages where common side products may be formed.
Caption: Synthetic pathway for this compound and key side products.
References
optimizing reaction conditions for preparing 2-(2,5-Dichlorophenyl)ethan-1-ol
Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: Why is the yield of my reaction consistently low?
Answer: Low yields can stem from several factors. Consider the following possibilities and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present. You may also consider a moderate increase in temperature, but be cautious of potential side reactions.
-
-
Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial.
-
Solution: Ensure that the starting material, such as 2-(2,5-Dichlorophenyl)acetic acid, is pure. Reducing agents like Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagents. For Grignard reactions, ensure the magnesium turnings are fresh and the solvent is anhydrous.[1][2]
-
-
Improper Work-up: Product loss can occur during the extraction and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the work-up to keep your product in the organic phase. Perform multiple extractions with a suitable solvent to maximize recovery. When concentrating the product, avoid excessive heat which could lead to decomposition.
-
Question: My final product is impure, showing multiple spots on TLC. What could be the cause?
Answer: The presence of impurities is a common challenge. Here are some potential causes and their remedies:
-
Over-reduction: If you are starting from a carboxylic acid or an ester, a strong reducing agent might lead to the formation of other products.
-
Solution: Use a milder reducing agent if possible. For instance, if reducing an ester, NaBH₄ might be a more selective option than LAH under certain conditions. Precise control over the stoichiometry of the reducing agent is also important.
-
-
Side Reactions: The starting materials or the product itself might be undergoing side reactions under the reaction conditions.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature can often minimize the formation of side products. Also, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if your reagents are sensitive to air or moisture.
-
-
Contaminated Starting Material: Impurities in your starting material will likely be carried through the reaction.
-
Solution: Purify the starting material before use, for example, by recrystallization or column chromatography.
-
Question: I am having difficulty purifying the final product. What can I do?
Answer: Purification can be challenging, especially if the impurities have similar properties to the product.
-
Crystallization Issues: The product may be "oiling out" or failing to crystallize.
-
Solution: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (an anti-solvent) often works well. For example, you could try dissolving the crude product in a minimal amount of a solvent like dichloromethane and then slowly adding a non-polar solvent like hexanes until turbidity is observed, followed by cooling.[3]
-
-
Column Chromatography Challenges: Impurities may be co-eluting with your product.
-
Solution: Optimize your mobile phase for column chromatography. A gradual solvent gradient can improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) might also be effective.
-
-
Alternative Purification: If the above methods fail, consider other purification techniques.
-
Solution: Depending on the thermal stability of your compound, vacuum distillation could be a viable option.
-
Frequently Asked Questions (FAQs)
What are the common synthetic routes for preparing this compound?
The most common methods involve the reduction of a carbonyl compound. Key routes include:
-
Reduction of 2-(2,5-Dichlorophenyl)acetic acid: A strong reducing agent like Lithium Aluminum Hydride (LAH) is typically used to reduce the carboxylic acid directly to the alcohol.
-
Reduction of a 2-(2,5-Dichlorophenyl)acetyl ester: The corresponding ester (e.g., methyl or ethyl ester) can be reduced to the alcohol using LAH or a milder reducing agent like Sodium Borohydride (NaBH₄) in some cases.
-
Grignard reaction with 2,5-Dichlorobenzaldehyde: This involves reacting 2,5-dichlorobenzaldehyde with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup to yield the alcohol.[1][4]
Which reducing agent is best for this synthesis?
The choice of reducing agent depends on your starting material:
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For 2-(2,5-Dichlorophenyl)acetic acid , a strong reducing agent like Lithium Aluminum Hydride (LAH) is necessary.
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For an ester like methyl 2-(2,5-dichlorophenyl)acetate, LAH is also effective. Sodium Borohydride (NaBH₄) can also be used, but the reaction may be slower or require higher temperatures.
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For 2-(2,5-Dichlorophenyl)acetaldehyde , a milder reducing agent like NaBH₄ is sufficient and often preferred to avoid over-reduction.
How can I monitor the reaction's progress?
You can monitor the reaction by taking small aliquots from the reaction mixture at regular intervals and analyzing them using:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information about the conversion and identify any major side products.
What are the typical reaction conditions?
The reaction conditions will vary depending on the chosen synthetic route. Below are some general guidelines.
| Synthetic Route | Reagents | Solvent | Temperature | Reaction Time |
| Reduction of Carboxylic Acid | LiAlH₄ | Anhydrous THF or Diethyl Ether | 0 °C to reflux | 2-12 hours |
| Reduction of Ester | LiAlH₄ or NaBH₄ | Anhydrous THF, Diethyl Ether, or Ethanol | 0 °C to reflux | 1-6 hours |
| Grignard Reaction | 2,5-Dichlorobenzaldehyde, CH₃MgBr | Anhydrous THF or Diethyl Ether | 0 °C to room temp | 1-4 hours |
What safety precautions should I take?
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Always work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Reactions involving LAH are highly exothermic and react violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Quench LAH reactions carefully by slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt at 0 °C.
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Grignard reagents are also water-sensitive and flammable.[1] Use anhydrous solvents and take precautions to exclude moisture.
-
Handle all chlorinated organic compounds with care as they can be toxic.
Experimental Protocols
Protocol 1: Reduction of 2-(2,5-Dichlorophenyl)acetic acid using LiAlH₄
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Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Addition of Starting Material: Cool the LAH suspension to 0 °C in an ice bath. Dissolve 2-(2,5-Dichlorophenyl)acetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30-60 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous NaOH solution.
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Work-up: A white precipitate will form. Filter the mixture through a pad of Celite and wash the filter cake with THF or ethyl acetate.
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Extraction: Combine the filtrates and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
challenges in the scale-up of 2-(2,5-Dichlorophenyl)ethan-1-ol production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-(2,5-Dichlorophenyl)ethan-1-ol production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Grignard Reaction with 2,5-Dichlorobenzaldehyde
Question: We are experiencing significantly lower than expected yields when synthesizing this compound via the Grignard reaction between 2,5-dichlorobenzaldehyde and methylmagnesium bromide. What are the potential causes and solutions?
Answer:
Low yields in Grignard reactions are a common issue, often stemming from the highly reactive nature of the Grignard reagent. Here are the primary causes and troubleshooting steps:
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Moisture in Reaction System: Grignard reagents are extremely sensitive to moisture. Any trace of water will quench the reagent, reducing the amount available to react with the aldehyde.
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Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone) under an inert atmosphere (Nitrogen or Argon).
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Impure Magnesium Turnings: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide to form the Grignard reagent.
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Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the brown iodine color is an indicator of activation. Alternatively, mechanical activation by crushing the turnings under an inert atmosphere can expose a fresh reactive surface.
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-
Side Reactions:
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Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a homocoupled product (in this case, ethane). This is more prevalent with less reactive aryl halides.
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Solution: Control the rate of addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
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Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the aldehyde at the alpha-position if one exists, leading to the formation of an enolate and quenching the reagent. For 2,5-dichlorobenzaldehyde, this is not a primary concern as there are no alpha-hydrogens.
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Reduction of the Aldehyde: Some Grignard reagents, especially those with beta-hydrogens, can act as reducing agents, converting the aldehyde to the corresponding alcohol (in this case, 2,5-dichlorobenzyl alcohol).
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Solution: While less common with methylmagnesium bromide, ensuring a clean and reactive Grignard reagent and controlled reaction temperature can minimize this.
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-
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Incorrect Reaction Temperature: The formation of the Grignard reagent is exothermic and may require initial heating to start, but the subsequent reaction with the aldehyde should be controlled.
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Solution: Initiate the Grignard formation at room temperature or with gentle warming. Once initiated, maintain a controlled temperature, often by cooling in an ice bath, during the addition of the aldehyde to prevent side reactions.
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Troubleshooting Workflow for Low Grignard Yield
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Issue 2: Incomplete Reduction of 2',5'-Dichloroacetophenone
Question: We are using sodium borohydride to reduce 2',5'-dichloroacetophenone to this compound, but the reaction is consistently incomplete, leaving a significant amount of starting material. How can we drive the reaction to completion?
Answer:
Incomplete reduction with sodium borohydride can be due to several factors. Here are the common causes and their solutions:
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Insufficient Reducing Agent: While a stoichiometric amount of sodium borohydride is theoretically sufficient, in practice, an excess is often required to ensure complete conversion, as some of the reagent may react with the solvent or trace amounts of water.
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Solution: Increase the molar equivalents of sodium borohydride. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.
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Reaction Temperature and Time: The reduction of sterically hindered or electronically deactivated ketones can be slow at low temperatures.
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Solution: While the initial addition of sodium borohydride is often done at a lower temperature (e.g., 0-5 °C) to control the initial exotherm, the reaction may need to be warmed to room temperature and stirred for a longer period. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
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Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are commonly used and can activate the carbonyl group, but the borohydride reagent can also react with them over time.
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Solution: Ensure the solvent is of appropriate quality. While anhydrous conditions are not as critical as for Grignard reactions, using reasonably dry solvents is good practice. A mixture of solvents, such as THF/methanol, can sometimes improve solubility and reaction rates.
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pH of the Reaction Mixture: Sodium borohydride is more stable under basic conditions. In neutral or acidic media, it decomposes to generate hydrogen gas, reducing its effectiveness.
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Solution: While the reaction is typically run in neutral alcoholic solvents, ensure no acidic impurities are present in the starting materials or solvents.
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Troubleshooting Flowchart for Incomplete Reduction
Caption: Troubleshooting guide for incomplete ketone reduction.
Issue 3: Difficulty in Purifying the Final Product
Question: After work-up, we are struggling to obtain pure this compound. What are common impurities and effective purification strategies?
Answer:
Purification challenges often arise from the presence of unreacted starting materials or side products with similar physical properties to the desired product.
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Common Impurities:
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Unreacted 2',5'-Dichloroacetophenone: If the reduction was incomplete.
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Borate Esters: From the reaction of sodium borohydride with the alcohol product and solvent. These are typically hydrolyzed during acidic work-up.
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Over-reduction Products: In some cases, though less likely with sodium borohydride, the aromatic ring can be partially reduced under harsh conditions.
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Dimerization Products: From side reactions of the starting materials or intermediates.
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Purification Strategies:
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Aqueous Work-up: A carefully controlled aqueous work-up is crucial. Acidic work-up (e.g., with dilute HCl) will neutralize any remaining base and hydrolyze borate esters. This is followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Crystallization: this compound is a solid at room temperature. Recrystallization is often an effective method for purification.
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Solvent Screening: A solvent screen should be performed to find a suitable recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor. Potential solvents include hexanes, heptane, toluene, or mixtures with more polar solvents like isopropanol or ethyl acetate.
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Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be very effective at separating the product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.
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Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially at a larger scale.
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Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the scale-up of this process?
A1: Key safety considerations include:
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Grignard Reagent: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled. The reagents are also pyrophoric and react violently with water. The process should be conducted under an inert atmosphere, and appropriate fire-extinguishing equipment (Class D for metal fires) should be readily available.
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Sodium Borohydride: While less hazardous than lithium aluminum hydride, sodium borohydride reacts with acidic solutions to produce flammable hydrogen gas. The quenching step should be performed slowly and with adequate ventilation.
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Solvents: The use of flammable solvents like THF, diethyl ether, and ethanol requires proper grounding and bonding of equipment to prevent static discharge and ignition.
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Chlorinated Aromatics: The starting materials and product are chlorinated aromatic compounds, which should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood to avoid inhalation and skin contact.
Q2: What are the key differences in challenges when scaling up a Grignard reaction versus a sodium borohydride reduction?
A2:
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Grignard Reaction: The primary scale-up challenge is heat management due to the highly exothermic nature of the reaction. Efficient heat transfer becomes critical in larger reactors. Also, maintaining strictly anhydrous conditions in large-scale equipment can be more challenging.
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Sodium Borohydride Reduction: This reaction is generally less exothermic and less sensitive to moisture, making it easier to control on a larger scale. The main challenge during scale-up is often related to the work-up and product isolation, particularly handling the larger volumes of aqueous and organic streams and managing the hydrogen gas evolution during quenching.
Q3: How can we monitor the progress of the reaction effectively at a larger scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress at scale.
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Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. This is the preferred method for accurate monitoring in a manufacturing setting.
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Gas Chromatography (GC): Can also be used for quantitative analysis, particularly if the compounds are volatile and thermally stable.
Q4: Are there any "green chemistry" alternatives for this synthesis?
A4: Yes, biocatalytic reduction is a promising green alternative. The use of ketoreductase enzymes or whole-cell biocatalysts to reduce 2',5'-dichloroacetophenone can offer several advantages:
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High Enantioselectivity: Can produce a single enantiomer of the alcohol, which is often a requirement for pharmaceutical applications.
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Milder Reaction Conditions: Typically run in aqueous media at or near room temperature and neutral pH.
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Reduced Waste: Avoids the use of hazardous reagents and solvents. However, challenges in biocatalysis can include enzyme stability, substrate loading, and downstream processing to isolate the product from the aqueous reaction medium.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales (Sodium Borohydride Reduction)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (Ketone) | 10.0 g | 1.0 kg |
| Sodium Borohydride | 1.5 - 2.0 eq | 1.5 - 1.8 eq |
| Solvent (Methanol) | 100 mL | 10 L |
| Reaction Temperature | 0 °C to 25 °C | 5 °C to 25 °C (with cooling) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Work-up (1M HCl) | 50 mL | 5 L |
| Typical Isolated Yield | 90 - 95% | 88 - 92% |
| Purity (by HPLC) | >98% | >97% |
Note: This data is illustrative and may vary depending on the specific experimental setup and optimization.
Table 2: Common Impurities and their Characterization
| Impurity Name | Potential Origin | Analytical Method for Detection |
| 2',5'-Dichloroacetophenone | Incomplete reduction | HPLC, GC, TLC |
| 2,5-Dichlorobenzoic acid | Over-oxidation of starting aldehyde | HPLC |
| Bis(2,5-dichlorophenyl)methanol | Dimerization during Grignard | HPLC, LC-MS |
| 2,5-Dichlorobenzyl alcohol | Reduction side-product | HPLC, GC |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Sodium Borohydride Reduction
Materials:
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2',5'-Dichloroacetophenone (10.0 g, 52.9 mmol)
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Methanol (100 mL)
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Sodium borohydride (1.2 g, 31.7 mmol, 1.5 eq)
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1 M Hydrochloric acid (approx. 50 mL)
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Ethyl acetate (200 mL)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2',5'-dichloroacetophenone in methanol.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add sodium borohydride in portions over 15-20 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
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Remove the methanol under reduced pressure.
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Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
Experimental Workflow for Reduction and Purification
Caption: Workflow for the reduction and purification of the product.
resolving solubility issues with 2-(2,5-Dichlorophenyl)ethan-1-ol precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with precursors to 2-(2,5-Dichlorophenyl)ethan-1-ol.
Troubleshooting Guide: Resolving Precursor Solubility Issues
This guide addresses specific solubility challenges that may arise during the synthesis of this compound.
Issue 1: Precursor (2',5'-Dichloroacetophenone or 2,5-Dichlorobenzaldehyde) fails to dissolve completely in the reaction solvent.
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Possible Cause: The chosen solvent may have insufficient solvating power for the dichlorinated aromatic precursor. These compounds, while generally soluble in organic solvents, can exhibit limited solubility in certain media, especially at higher concentrations.[1][2]
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Solution:
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Solvent Selection: Switch to or use a co-solvent system. Aprotic polar solvents like THF, dioxane, or DMF can be effective. For reductions, ethereal solvents are common. Toluene can also be a good choice for less polar compounds.[1]
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Temperature Adjustment: Gently warming the mixture can increase the solubility of the precursor. However, be cautious as excessive heat can lead to side reactions.
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Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
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Particle Size Reduction: Grinding the precursor to a finer powder increases the surface area, which can improve the rate of dissolution.
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Issue 2: The reaction mixture becomes a thick slurry or precipitates upon addition of a reagent (e.g., reducing agent, Grignard reagent).
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Possible Cause:
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Poor Solubility of an Intermediate: The intermediate formed during the reaction may be less soluble than the starting material in the chosen solvent.
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Complex Formation: In reactions like Friedel-Crafts acylation to prepare 2',5'-dichloroacetophenone, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which may precipitate.
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Low Temperature: Some reagents or intermediates may have reduced solubility at lower reaction temperatures.
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Solution:
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Increase Solvent Volume: Add more of the reaction solvent to reduce the overall concentration and keep all components in solution.
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Co-solvent Addition: Introduce a co-solvent in which the intermediate or complex is more soluble. For instance, in a Grignard reaction, adding more THF can help solubilize the magnesium alkoxide intermediate.
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Temperature Control: For exothermic reactions, ensure efficient stirring and cooling to prevent localized high concentrations and precipitation. Conversely, if precipitation occurs at low temperatures, a slight increase in temperature might be necessary, while carefully monitoring for potential side reactions.
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Issue 3: During aqueous workup, the product oils out or forms an emulsion, making extraction difficult.
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Possible Cause: The product, this compound, has limited solubility in water and may not fully dissolve in the extraction solvent if the volume is insufficient. The presence of salts can also lead to emulsification.
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Solution:
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Increase Extraction Solvent Volume: Use a larger volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete dissolution of the product.
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Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up emulsions by increasing the ionic strength of the aqueous phase.
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Filtration: If a solid precipitate is present along with the emulsion, filtering the entire mixture through a pad of celite can sometimes help to break the emulsion.
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pH Adjustment: Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form, maximizing its solubility in the organic phase.
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Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of this compound?
The two primary precursors are 2',5'-Dichloroacetophenone (via reduction of the ketone) and 2,5-Dichlorobenzaldehyde (via addition of a methyl group, e.g., using a Grignard reagent).
Q2: I am performing a Grignard reaction with 2,5-Dichlorobenzaldehyde. Why is the reaction sluggish?
The initiation of Grignard reagent formation with chloro-substrates can be difficult. While you would be forming the Grignard reagent from a different halide to react with the dichlorobenzaldehyde, the aldehyde itself has electron-withdrawing chlorine atoms which can influence reactivity. Ensure your magnesium is highly activated and your glassware is scrupulously dry. Using an initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.
Q3: My reduction of 2',5'-Dichloroacetophenone is incomplete. Could this be a solubility issue?
Yes, if the precursor is not fully dissolved, the reducing agent cannot react with it effectively. Ensure complete dissolution before proceeding with the reaction. The choice of reducing agent and solvent system is also critical. For instance, sodium borohydride in alcoholic solvents is a common choice.
Q4: What is the best solvent to dissolve 2',5'-Dichloroacetophenone?
2',5'-Dichloroacetophenone is reported to be soluble in organic solvents such as ethanol and acetone.[2] It is also slightly soluble in chloroform and methanol. For reactions, aprotic solvents like THF or toluene may also be suitable depending on the subsequent reaction steps.
Data Presentation: Precursor Solubility
The following tables summarize the qualitative and limited quantitative solubility data for the key precursors. Note: Quantitative data for these specific compounds is scarce in the literature; the values presented are illustrative and may vary based on experimental conditions.
Table 1: Solubility of 2',5'-Dichloroacetophenone
| Solvent | Formula | Type | Solubility (at 25°C) |
| Water | H₂O | Polar Protic | Sparingly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
Table 2: Solubility of 2,5-Dichlorobenzaldehyde
| Solvent | Formula | Type | Solubility (at 25°C) |
| Water | H₂O | Polar Protic | Very Low |
| Methanol | CH₃OH | Polar Protic | Low |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble |
Experimental Protocols
Protocol 1: General Method for Enhancing Precursor Solubility
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Preparation: Weigh the precursor (2',5'-dichloroacetophenone or 2,5-dichlorobenzaldehyde) and add it to the reaction vessel.
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Solvent Addition: Add the primary reaction solvent (e.g., THF, ethanol).
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Initial Dissolution Attempt: Stir the mixture at room temperature for 10-15 minutes.
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Troubleshooting:
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If the solid persists, gently warm the mixture to 30-40°C with continuous stirring.
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If still undissolved, add a co-solvent (e.g., a more polar or less polar solvent depending on the primary solvent) dropwise until a clear solution is obtained.
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Alternatively, place the sealed reaction vessel in a sonicator bath for 15-30 minutes.
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Proceed with Reaction: Once the precursor is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.
Visualizations
Caption: Workflow for resolving precursor solubility issues.
Caption: Synthetic pathways to this compound.
References
improving enantiomeric excess in 2-(2,5-Dichlorophenyl)ethan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric excess (ee) in the synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol. The primary focus is on the asymmetric reduction of the precursor ketone, 2',5'-dichloroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The most prevalent and effective methods for synthesizing chiral this compound involve the asymmetric reduction of 2',5'-dichloroacetophenone. The three main approaches are:
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Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source. It is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3][4]
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Noyori Asymmetric Hydrogenation: This technique employs ruthenium-based catalysts with chiral phosphine and diamine ligands to achieve hydrogenation with high enantioselectivity.[5][6][7][8]
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Enzymatic Reduction: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from microorganisms, can reduce the ketone to the corresponding alcohol with excellent enantioselectivity under mild reaction conditions.[9][10][11]
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the likely causes?
A2: Low enantiomeric excess can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common causes include suboptimal reaction temperature, incorrect solvent choice, mismatched catalyst-substrate pairing, and catalyst deactivation.[5][12]
Q3: How do the substituents on the aromatic ring affect the enantioselectivity?
A3: The electronic and steric properties of substituents on the acetophenone ring can significantly influence the reaction. For instance, in biocatalytic reductions, electron-withdrawing groups, such as the chlorine atoms in your substrate, can enhance the reaction rate.[13] However, the specific placement of these groups can also present steric challenges that may require careful selection of the catalyst or enzyme to achieve high ee.
Q4: What analytical methods are recommended for determining the enantiomeric excess of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral alcohols. Polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are often effective for separating the enantiomers of aryl alcohols.
Troubleshooting Guide for Low Enantiomeric Excess
This guide provides a structured approach to troubleshooting and optimizing the enantioselective reduction of 2',5'-dichloroacetophenone.
dot
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation: Comparison of Asymmetric Reduction Methods
The following tables summarize quantitative data for different methods used in the asymmetric reduction of 2',5'-dichloroacetophenone and structurally similar substrates.
Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Dichloro-Substituted Acetophenones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2',4'-Trichloroacetophenone* | (R)-Diphenylprolinol (5) | Borane Complex | MTBE | 25-35 | 93.2 | 99.4 (S) | CN106008166A[8] |
| 4'-Fluoroacetophenone | (R)-Me-CBS (5-10) | Borane-DMS | THF | RT | >90 | >95 (S) | General Literature[1] |
| Acetophenone | (S)-Me-CBS (10) | Borane-THF | THF | RT | 97 | 96 (R) | J. Am. Chem. Soc. 1987, 109, 5551[1] |
*Note: Data for 2',4'-trichloroacetophenone is presented as a close analog to 2',5'-dichloroacetophenone.
Table 2: Noyori Asymmetric Hydrogenation of Substituted Acetophenones
| Substrate | Catalyst | Base | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | t-BuOK | 2-Propanol | 8 | 28 | >99 | 99 (R) | Noyori et al. |
| 4'-Fluoroacetophenone | [(S)-xylyl-PhanePhos)RuCl₂]₂[(R,R)-DPEN] | t-BuOK | Methanol | 10 | 60 | 93 | 99 (S) | General Literature[6] |
| 2',4'-Dichloroimidazolyl acetophenone | Ru-TsDPEN | Formic Acid/TEA | N/A | N/A | RT | 98 | 91 (S) | Pharmaceutical Technology[6] |
Table 3: Enzymatic Reduction of Halo-Substituted Acetophenones
| Substrate | Enzyme (Biocatalyst) | Co-factor System | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone* | Ketoreductase (Scheffersomyces stipitis) | GDH/Glucose | 30 | 88.2 | >99.9 (R) | Shang et al.[11] |
| 2'-Chloroacetophenone | Saccharomyces cerevisiae | Glucose | 25 | >99 | >99 (R) | Asymmetric reduction...[14] |
| 2-Chloro-4'-bromoacetophenone | TeSADH mutant | Isopropanol | 30 | >99 | >99 (R) | Enantiocomplementary...[15] |
*Note: Data for 2-chloro-1-(2,4-dichlorophenyl)ethanone is presented as a close structural analog.
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 2',5'-Dichloroacetophenone
This protocol is adapted from a method for a structurally similar substrate and is expected to yield high enantiomeric excess.
dot
Caption: Experimental workflow for CBS reduction.
Materials:
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(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
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Borane-dimethyl sulfide complex (BMS, ~10 M)
-
2',5'-Dichloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0°C and slowly add the borane-dimethyl sulfide complex (0.6 eq).
-
In a separate flask, dissolve 2',5'-dichloroacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC (typically 1-3 hours).
-
Once the reaction is complete, cool the flask to 0°C and slowly add methanol to quench the excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Chiral HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A polysaccharide-based chiral stationary phase column is recommended, such as a Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is typically effective. A good starting point is a 90:10 (v/v) mixture. The ratio can be adjusted to optimize the separation.
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample of the synthesized product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 220 nm).
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure the column is providing adequate separation.
-
Inject the synthesized sample to determine the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-(2,5-Dichlorophenyl)ethan-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,5-Dichlorophenyl)ethan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
I. Synthesis of this compound
The most common route for the synthesis of this compound is a two-step process:
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Friedel-Crafts Acylation: 1,4-dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2',5'-dichloroacetophenone.
-
Reduction: The resulting 2',5'-dichloroacetophenone is then reduced to this compound using a reducing agent such as sodium borohydride or through catalytic hydrogenation.
Troubleshooting Guide: Synthesis
Q1: My Friedel-Crafts acylation of 1,4-dichlorobenzene is giving a low yield. What are the possible causes and solutions?
A1: Low yields in Friedel-Crafts acylation are a common issue. Here are the primary factors to investigate:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of AlCl₃ or a freshly sublimed batch for best results.
-
Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively removing the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is often required.
-
Reaction Temperature: The reaction temperature is critical. While some reactions proceed at room temperature, this specific acylation may require heating to overcome the activation energy. However, excessive heat can lead to side reactions. A typical temperature range is 90-130°C.
-
Purity of Reagents: Ensure the 1,4-dichlorobenzene and acetyl chloride are of high purity. Impurities can interfere with the catalyst and lead to byproduct formation.
Q2: I am observing multiple products in my Friedel-Crafts acylation. How can I improve the selectivity for 2',5'-dichloroacetophenone?
A2: The formation of multiple products is likely due to the formation of other isomers. To improve selectivity:
-
Control of Reaction Conditions: The ratio of isomers can be influenced by temperature and reaction time. Experiment with slightly lower temperatures and shorter reaction times to favor the desired isomer.
-
Catalyst and Solvent Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ can be explored. The choice of solvent can also influence isomer distribution.
-
Purification: If isomeric byproducts are unavoidable, they will need to be removed in the subsequent purification step.
Q3: The reduction of 2',5'-dichloroacetophenone is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction can be addressed by considering the following:
-
Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). Typically, 1.5 to 2 equivalents are used.
-
Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can affect the reactivity of the reducing agent. Protic solvents like methanol or ethanol are commonly used with sodium borohydride.
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst and ensure the hydrogen pressure is adequate.
Q4: I am having difficulty purifying the final product, this compound. What are the recommended methods?
A4: Purification can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is often a good starting point for finding a suitable recrystallization solvent system. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A mobile phase of hexane and ethyl acetate in a ratio of around 9:1 to 4:1 is a good starting point for elution. The polarity can be gradually increased to elute the product.
Data Presentation: Synthesis Yields
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,4-dichlorobenzene, acetyl chloride, AlCl₃, 90-130°C | 75-95% | [1][2][3] |
| Reduction (Sodium Borohydride) | 2',5'-dichloroacetophenone, NaBH₄, methanol | >90% | General textbook knowledge |
| Reduction (Catalytic Hydrogenation) | 2',5'-dichloroacetophenone, H₂, Pd/C, ethanol | High | General textbook knowledge |
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dichloroacetophenone via Friedel-Crafts Acylation
-
To a dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-dichlorobenzene (1 equivalent) and anhydrous aluminum chloride (1.2 equivalents).
-
Heat the mixture to 65°C with stirring.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 2 hours.
-
After the addition is complete, raise the temperature to 100-115°C and continue the reaction for 5-6 hours.
-
Cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2',5'-dichloroacetophenone.[1][2]
Protocol 2: Reduction of 2',5'-Dichloroacetophenone to this compound
-
Dissolve 2',5'-dichloroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Reactions of this compound
This compound, as a secondary alcohol, can undergo various reactions, including oxidation to the corresponding ketone, esterification, and ether formation.
Troubleshooting Guide: Subsequent Reactions
Q5: My oxidation of this compound to 2',5'-dichloroacetophenone is not working well. What should I check?
A5: Issues with the oxidation of secondary alcohols often relate to the choice of oxidant and reaction conditions.
-
Choice of Oxidizing Agent: For the oxidation of a secondary alcohol to a ketone, a variety of reagents can be used, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), or Swern oxidation. Ensure the chosen reagent is suitable and active.
-
Reaction Conditions: Over-oxidation is generally not a concern for secondary alcohols as the reaction stops at the ketone. However, incomplete reaction can occur. Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitoring by TLC is crucial.
-
Side Reactions: Strong acidic conditions with some oxidizing agents can potentially lead to side reactions on the dichlorophenyl ring, although this is less common.
Q6: I am attempting to perform an esterification with this compound and an acid chloride, but the yield is low. How can I improve this?
A6: Esterification with acid chlorides is generally a high-yielding reaction. Low yields could be due to:
-
Purity of Starting Materials: Ensure both the alcohol and the acid chloride are pure and dry.
-
Reaction Conditions: The reaction is typically run in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. Ensure an adequate amount of base is used. The reaction is often run at 0°C to room temperature.
-
Steric Hindrance: While this compound is a secondary alcohol, significant steric hindrance from a bulky acid chloride could slow down the reaction. In such cases, a longer reaction time or gentle heating might be necessary.
Q7: I am having trouble with a Williamson ether synthesis using this compound. What are the common pitfalls?
A7: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. For secondary alcohols, this reaction can be challenging.
-
Formation of the Alkoxide: The first step is the deprotonation of the alcohol to form the alkoxide. A strong base such as sodium hydride (NaH) is typically used in an aprotic solvent like THF or DMF. Incomplete deprotonation will lead to low yields.
-
Competition with Elimination (E2): The alkoxide is a strong base, and if the alkyl halide is secondary or tertiary, an E2 elimination reaction will compete with the desired SN2 substitution, leading to the formation of an alkene as a major byproduct. It is best to use a primary alkyl halide in this reaction.
-
Reaction Conditions: The reaction temperature should be carefully controlled. Higher temperatures tend to favor the elimination side reaction.[4][5][6]
Data Presentation: Reaction Yields
| Reaction Type | Reagents and Conditions | Typical Yield (%) | Reference |
| Oxidation | This compound, PCC, CH₂Cl₂ | Good to excellent | General textbook knowledge |
| Esterification | This compound, Acetyl Chloride, Pyridine | High | [7][8][9] |
| Williamson Ether Synthesis | This compound, NaH, primary alkyl halide, THF | 50-95% (highly dependent on substrate) | [4][5] |
Experimental Protocols
Protocol 3: Oxidation of this compound to 2',5'-Dichloroacetophenone
-
To a stirred solution of this compound (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2',5'-dichloroacetophenone, which can be purified by column chromatography if necessary.
Protocol 4: Esterification of this compound with Acetyl Chloride
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 equivalents) and cool the solution to 0°C.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester.
Protocol 5: Williamson Ether Synthesis with this compound
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, slowly add a solution of this compound (1 equivalent) in anhydrous THF at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a primary alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude ether can be purified by column chromatography.[4][5]
Visualization: Reaction Pathways
Caption: Key reactions of this compound.
III. General Troubleshooting Logic
When encountering issues with your reactions, a systematic approach to troubleshooting is essential. The following flowchart provides a general guide for identifying and resolving common problems.
Caption: General troubleshooting workflow for organic reactions.
References
- 1. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 2. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 3. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
stability issues of 2-(2,5-Dichlorophenyl)ethan-1-ol under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(2,5-Dichlorophenyl)ethan-1-ol. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability-related issues during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis after storage. | Degradation of the compound. This could be due to oxidation of the secondary alcohol to a ketone, or other reactions. | Confirm the identity of the new peak using mass spectrometry (MS). The expected primary oxidation product is 1-(2,5-dichlorophenyl)ethanone. Review storage conditions; ensure the compound is stored in a tightly sealed container, protected from light, and at a low temperature. Consider purging the container with an inert gas like nitrogen or argon. |
| Loss of compound potency or concentration over time. | Chemical degradation. The benzylic alcohol is susceptible to oxidation.[1][2][3] | Quantify the loss of the parent compound and the formation of degradants using a validated stability-indicating analytical method. To prevent further degradation, store the compound under inert gas and protect it from light and heat. |
| Discoloration of the sample (e.g., yellowing). | Formation of colored degradation products. Photodegradation or reaction with atmospheric oxygen could lead to complex reaction pathways. | Characterize the colored impurity. If photolability is suspected, store the compound in an amber vial or wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Inconsistent results in bioassays. | Degradation of the active compound, leading to lower effective concentrations. The degradant itself might have different biological activity. | Prepare fresh solutions of the compound for each experiment from a properly stored solid sample. If solutions must be stored, perform a stability study of the compound in the chosen solvent and storage conditions to determine its viability over time. |
| Precipitate formation in solution. | The degradant may have lower solubility in the chosen solvent. | Identify the precipitate. If it is a degradant, this indicates significant instability in the solution. Prepare fresh solutions and use them immediately. If a stock solution is necessary, consider using a different solvent system or storing at a lower temperature after assessing solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathway is the oxidation of the secondary alcohol to the corresponding ketone, 1-(2,5-dichlorophenyl)ethanone.[1][2][3] Under strong acidic conditions and heat, dehydration to form a styrenic compound is a possibility, though less likely than oxidation. The dichlorophenyl ring is generally stable but can undergo degradation under harsh photolytic conditions.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability in solution is solvent-dependent. In protic solvents like methanol and ethanol, there is a risk of slow ether formation, especially under acidic or basic conditions. In aprotic solvents like acetonitrile or DMSO, the primary concern would be oxidation if exposed to air. It is recommended to prepare solutions fresh. If storage is necessary, it should be for a limited time at low temperatures (-20°C or -80°C) in tightly capped vials, with the headspace flushed with an inert gas.
Q3: Is this compound sensitive to light?
A3: Chlorinated aromatic compounds can be susceptible to photodegradation.[4] It is best practice to assume that this compound is photolabile and to take precautions to protect it from light. Store the solid material and solutions in amber-colored containers or wrapped in foil.
Q4: What are the recommended storage conditions for the solid compound?
A4: For long-term storage, the solid compound should be kept in a tightly sealed container, in a desiccator, at a low temperature (e.g., 2-8°C or -20°C), and protected from light. For sensitive applications, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
Q5: What are the likely incompatible materials?
A5: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) will readily oxidize the secondary alcohol.[1][2][3] Strong acids may catalyze dehydration or other side reactions, especially at elevated temperatures. Strong bases could deprotonate the alcohol, making it more susceptible to oxidation.
Quantitative Stability Data
| Condition | Stress Agent | Time | Temperature | Expected Degradation (%) | Primary Degradant |
| Acidic | 0.1 M HCl | 24 h | 60°C | 5 - 15% | 1-(2,5-dichlorophenyl)ethanone |
| Basic | 0.1 M NaOH | 24 h | 60°C | 10 - 25% | 1-(2,5-dichlorophenyl)ethanone |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | 20 - 50% | 1-(2,5-dichlorophenyl)ethanone |
| Thermal | Solid State | 7 days | 80°C | < 5% | Minor oxidative and other degradants |
| Photolytic | Solid State | 24 h | ICH Option 1 | 5 - 20% | Complex mixture of degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[5][6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store a known quantity of the solid compound in a controlled temperature oven at 80°C for 7 days. Also, store a solution of the compound at 60°C. At specified time points, dissolve the solid or dilute the solution for analysis.
-
Photostability: Expose a known quantity of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection). The method should be able to separate the parent compound from all degradation products.
Visualizations
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijisrt.com [ijisrt.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol, with a focus on identifying and avoiding common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent synthesis route involves a two-step process. The first step is the Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce the intermediate 2',5'-dichloroacetophenone.[1][2][3] The second step is the reduction of the ketone group of 2',5'-dichloroacetophenone to a secondary alcohol, forming the target molecule, this compound.[1] Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride.[1]
Q2: During the reduction of 2',5'-dichloroacetophenone, my analysis shows significant unreacted starting material. How can I improve the conversion rate?
A2: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used. The hydride can react with the solvent (if protic) or moisture, so a slight excess is necessary to ensure complete reduction of the ketone.
-
Reaction Time and Temperature: The reduction of ketones with sodium borohydride is typically fast, but extending the reaction time or moderately increasing the temperature can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Reagent Quality: Verify the activity of the reducing agent. Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Using a freshly opened or properly stored container is recommended.
Q3: My final product is contaminated with an isomeric impurity, likely 1-(2,4-dichlorophenyl)ethanol. What is the source of this impurity and how can it be avoided?
A3: The source of isomeric impurities almost always traces back to the starting materials used in the initial Friedel-Crafts acylation step.
-
Starting Material Purity: The primary precursor, 1,4-dichlorobenzene (p-dichlorobenzene), may contain isomeric impurities like 1,3-dichlorobenzene (m-dichlorobenzene). Acylation of m-dichlorobenzene will lead to the formation of 2,4-dichloroacetophenone, which is then subsequently reduced to the corresponding isomeric alcohol impurity.[4]
-
Prevention: Use high-purity 1,4-dichlorobenzene for the acylation reaction. It is crucial to analyze the purity of the starting material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before beginning the synthesis. If the starting material is impure, purification by recrystallization or distillation may be necessary.
Q4: How can the final product, this compound, be effectively purified?
A4: Purification can be achieved through several standard laboratory techniques.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system, such as a mixture of hexane and dichloromethane, can be used to crystallize the final product, leaving impurities behind in the mother liquor.[5]
-
Column Chromatography: For difficult separations or to achieve very high purity, silica gel column chromatography is an excellent option. A solvent system with appropriate polarity (e.g., ethyl acetate/hexanes) will allow for the separation of the desired product from unreacted starting materials and byproducts.[5]
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective purification method.[3]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Preventive Measures |
| Low Yield in Friedel-Crafts Acylation Step | 1. Inactive aluminum chloride catalyst due to moisture exposure. 2. Sub-optimal reaction temperature or time.[2][3] 3. Loss of product during aqueous workup. | 1. Use freshly opened, anhydrous aluminum chloride and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize temperature and reaction duration. Reported conditions range from 40°C for 6 hours to 100°C for 5 hours.[2] 3. Ensure proper phase separation and perform multiple extractions with a suitable organic solvent like dichloromethane.[2] |
| Presence of Di-acylated Byproducts | Incorrect molar ratio of reactants in the Friedel-Crafts reaction. | Use an excess of 1,4-dichlorobenzene relative to acetyl chloride to minimize di-acylation. A molar ratio of dichlorobenzene to acetyl chloride greater than 0.75:1 is recommended.[6] |
| Low Yield in Reduction Step | 1. Deactivated reducing agent (e.g., NaBH₄). 2. Insufficient amount of reducing agent. 3. Reaction quenched prematurely. | 1. Use a fresh batch of the reducing agent and store it in a desiccator. 2. Recalculate stoichiometry and use a slight molar excess of the reducing agent. 3. Monitor the reaction by TLC or GC to confirm the complete consumption of the starting ketone before quenching. |
| Product Contaminated with Benzylic Halide Impurity | In certain synthesis routes (not detailed here but possible), substitution of the hydroxyl group with a halide can occur, especially under acidic conditions with a halide source. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids, especially in the presence of halide ions. |
Data Presentation
Table 1: Comparison of Reported Reaction Conditions for 2',5'-Dichloroacetophenone Synthesis
| Parameter | Report 1[2] | Report 2[2][3] |
| Starting Material | 1,4-Dichlorobenzene | o-Dichlorobenzene / p-Dichlorobenzene |
| Acylating Agent | Acetyl Chloride | Acetyl Chloride |
| Catalyst | Anhydrous Aluminum Chloride | Anhydrous Aluminum Chloride |
| Reaction Temperature | 40 °C | 65 °C initially, then 100 °C |
| Reaction Time | 6 hours | 5 hours (after 2h addition) |
| Reported Yield | 63.3% | 95% |
| Reported Purity | Not specified | 99% (by GC) |
Table 2: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2',5'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04[7] | 2476-37-1[7] |
| This compound | C₈H₈Cl₂O | 191.06[8] | 1475-12-3 (racemic)[8] |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 106-46-7 |
| 2,5-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04[9] | 5398-79-8[10] |
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dichloroacetophenone via Friedel-Crafts Acylation
This protocol is adapted from reported laboratory methods.[2][3]
-
Setup: Equip a dry three-necked flask with a dropping funnel, a condenser (with a gas outlet to a scrubber), and a magnetic stirrer. Place the flask under an inert atmosphere (nitrogen or argon).
-
Charging Reactants: To the flask, add 1,4-dichlorobenzene (14.7 g) and anhydrous aluminum chloride (33.3 g).
-
Heating and Addition: Begin stirring and heat the mixture to 65°C.
-
Acylation: Add acetyl chloride (11.8 g) dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature at 65°C.
-
Reaction Completion: After the addition is complete, raise the temperature to 100°C and continue stirring for an additional 5 hours.
-
Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it into 50 ml of ice water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, 1 M potassium hydroxide solution, and finally with water until the washings are neutral.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain 2',5'-dichloroacetophenone.[3]
Protocol 2: Reduction of 2',5'-Dichloroacetophenone to this compound
This protocol is based on the general procedure for ketone reduction.[1]
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2',5'-dichloroacetophenone (10 mmol) in a suitable solvent like methanol or ethanol (50 mL).
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄) (12 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography as needed.[5]
Mandatory Visualizations
References
- 1. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 4. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]
- 7. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2,5-Dichlorophenyl)ethanol | 1475-12-3 [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 2,5-DICHLOROPHENYLACETIC ACID [drugfuture.com]
catalyst selection and optimization for dichlorophenyl ethanol synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the selection and optimization of catalysts in dichlorophenyl ethanol synthesis.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary catalytic strategies for synthesizing chiral dichlorophenyl ethanol?
The two main approaches are biocatalysis and chemical catalysis. Biocatalysis typically employs enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the asymmetric reduction of a ketone precursor.[1][2][3] Chemical catalysis often involves methods like asymmetric transfer hydrogenation (ATH) with transition metal complexes (e.g., Ruthenium) or reductions using borane reagents with chiral catalysts.[4][5]
Q2: When should I opt for a biocatalyst over a chemical catalyst?
Biocatalysts are generally preferred when the primary goal is to achieve exceptionally high enantioselectivity (often >99% ee) under mild reaction conditions.[1][2] They are considered a "green" chemistry approach, offering high specificity and reducing the need for heavy metals.[6] Chemical catalysts may be suitable for broader substrate scope or when specific enzyme availability is limited, though they can present challenges such as lower enantioselectivity, the need for expensive or toxic reagents, and more difficult catalyst removal.[6]
Q3: What are the critical performance metrics to consider when selecting a catalyst?
The key indicators for an effective catalyst in this synthesis include:
-
Enantiomeric Excess (ee%): Measures the stereoselectivity of the reaction, crucial for producing the desired chiral alcohol.[3]
-
Conversion/Yield (%): Indicates the efficiency of the catalyst in converting the starting material to the final product.[3]
-
Space-Time Yield (STY): Represents the amount of product formed per unit volume per unit time (e.g., g L⁻¹ d⁻¹), a critical metric for process efficiency and scalability.[1][3]
-
Catalyst Stability and Recyclability: Important for cost-effectiveness, especially in industrial applications.[7]
-
Total Turnover Number (TTN): The number of moles of product formed per mole of catalyst, indicating catalyst longevity.[3]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dichlorophenyl ethanol.
Issue: Low Reaction Yield or Stalled Conversion
Q: My reaction conversion is low or has stalled. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Possible Cause 1: Catalyst Inactivation. The catalyst may have been deactivated by impurities in the substrate or solvent, or by reaction byproducts like hydrogen chloride (HCl).[8] For enzymatic reactions, non-optimal pH or temperature can denature the enzyme.
-
Possible Cause 2: Insufficient Catalytic Efficiency. The chosen catalyst may not be efficient enough, especially at high substrate concentrations.[3]
-
Solution: Increase the catalyst loading or screen for a more active catalyst. For some biocatalytic processes, protein engineering has been used to develop highly efficient mutant enzymes.[3]
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. A modest increase in temperature may also improve the reaction rate, but must be balanced against potential catalyst degradation.[9]
-
-
Possible Cause 4 (Biocatalysis): Cofactor Limitation. Enzymatic reductions often rely on a cofactor like NADPH, which must be continuously regenerated. If the regeneration system (e.g., using glucose dehydrogenase) is inefficient, the reaction will stop.[1][10]
-
Solution: Ensure the cofactor regeneration system is active and all its components (e.g., glucose, GDH) are present in sufficient quantities.
-
Issue: Poor Enantioselectivity (Low ee%)
Q: The enantiomeric excess (ee) of my product is below expectations. How can I improve it?
A: Poor enantioselectivity is almost always linked to the choice and environment of the chiral catalyst.
-
Possible Cause 1: Suboptimal Catalyst Choice. The inherent selectivity of the chosen catalyst or chiral ligand may be insufficient for the specific substrate.
-
Solution: Screen different catalysts. For biocatalysis, screen a panel of different ketoreductases or alcohol dehydrogenases.[3] For chemical catalysis, screen different chiral ligands for the metal catalyst.
-
-
Possible Cause 2: Non-Optimal Reaction Conditions. Temperature, solvent, and pH can significantly influence the stereochemical outcome of the reaction.
-
Solution: Systematically optimize reaction conditions. Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate. The polarity of the solvent can also play a crucial role.[11]
-
Issue: Catalyst Deactivation and Poor Recyclability
Q: My catalyst loses activity quickly or cannot be recycled effectively. What are the common causes?
A: Catalyst deactivation is a significant challenge, particularly for industrial-scale production.
-
Possible Cause 1: Poisoning. The catalyst's active sites can be poisoned by byproducts or impurities. In hydrodechlorination reactions, the generated HCl is a known poison for metal catalysts.[8]
-
Solution: Add a base to neutralize acidic byproducts. Use highly purified starting materials.
-
-
Possible Cause 2: Fouling. The catalyst surface can be blocked by the adsorption of hydrophobic organic products or byproducts, a process known as fouling.[8]
-
Solution: Optimize the solvent system to improve product solubility. For solid catalysts, washing steps between cycles may be necessary.
-
-
Possible Cause 3: Sintering or Leaching. For heterogeneous catalysts, the active metal particles can agglomerate (sinter) at high temperatures, reducing the active surface area.[12] Alternatively, the active metal can leach from the support into the reaction medium.[8]
-
Solution: Operate at the lowest effective temperature. Choose a support material that strongly anchors the active metal species.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Performance Comparison of Selected Biocatalysts
| Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | STY (g L⁻¹ d⁻¹) | Key Conditions | Reference |
|---|---|---|---|---|---|---|
| Ketoreductase SsCR | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 88.2 | >99.9 | 268 | GDH for NADPH regeneration | [1] |
| Mutant ADH LkADHM3 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 86.8 | >99.5 | 654 | 35°C, pH 8.0, 70% IPA | [3] |
| Carbonyl Reductase LKCR | 2-chloro-1-(2,4-dichlorophenyl)ethanone | >95 | >99 | Not Reported | Substrate conc. up to 300 g/L | [6] |
| Lactobacillus kefir cells | 4'-Chloroacetophenone | ~80 | >99 | Not Reported | 30°C, pH 7.0, whole cells |[7] |
Table 2: Performance Comparison of Selected Chemical Catalysts
| Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Key Conditions | Reference |
|---|---|---|---|---|---|---|
| RuCl[(S,S)-TsDPEN] | Asymmetric Transfer Hydrogenation | 4-Chloroacetophenone | >95 | 98 | HCOOH/NEt₃, 28°C | [4] |
| Phase Transfer Catalyst (TBAB) | N-alkylation | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | ~88.5 | N/A | THF or acetone solvent, solid NaOH | [11] |
| Borane/ (S)-(-)-diphenylprolinol | Asymmetric Reduction | 2,2',4'-trichloroacetophenone | 93.2 | 99.4 | Borane-N,N-diethylaniline complex |[5] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone
This protocol is a generalized procedure based on the highly efficient synthesis using the LkADHM3 mutant.[3]
-
Preparation: Prepare a reaction mixture in a suitable vessel containing 100 mM Tris-HCl buffer (pH 8.0) and 70% (v/v) isopropanol (IPA).
-
Catalyst and Cofactor: Add wet cells of E. coli expressing the LkADHM3 alcohol dehydrogenase (e.g., 50 g/L) and NADP+ (e.g., 0.1 mM).
-
Substrate Addition: Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The concentration can be very high, up to 600 g/L.
-
Reaction: Carry out the reaction at 35°C with shaking (e.g., 220 rpm). Monitor the reaction progress by HPLC. The reaction may take up to 22 hours for full conversion at high substrate loads.
-
Work-up: After the reaction is complete, remove the excess IPA and the acetone byproduct by evaporation under reduced pressure.
-
Extraction: Extract the remaining aqueous residue three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol product.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of 4-Chloroacetophenone
This protocol is a generalized procedure based on the use of a Ruthenium/TsDPEN catalyst system.[4]
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: In a dry Schlenk flask, prepare a 5:2 mixture of formic acid and triethylamine.
-
Catalyst and Substrate: To the formic acid/triethylamine mixture, add the substrate (4-chloroacetophenone) and the catalyst (e.g., RuCl[(S,S)-TsDPEN]). The substrate-to-catalyst ratio is typically high (e.g., 2000:1).
-
Reaction: Stir the solution at a controlled temperature (e.g., 28°C) for the required time (e.g., 16-24 hours). Monitor the reaction progress by chiral HPLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Section 4: Visual Guides and Workflows
Caption: Catalyst selection decision workflow.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Biocatalytic reduction pathway with cofactor regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Spectral Data of 2-(2,5-Dichlorophenyl)ethan-1-ol and Related Substituted Phenylethanols
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing detailed information about molecular structure. This guide offers a comparative analysis of the spectral data for 2-(2,5-Dichlorophenyl)ethan-1-ol and contrasts it with other substituted phenylethanol derivatives.
Comparison of ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals are key parameters for structural elucidation. Below is a comparison of the expected ¹H NMR data for this compound with experimentally obtained data for related compounds.
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -OH Proton (ppm) |
| This compound (Predicted) | 7.2-7.4 (m, 3H) | ~2.9 (t, 2H) | Variable (s, 1H) |
| 1-Phenylethanol [1] | 7.26–7.39 (m, 5H) | Not Applicable | 2.01 (s, 1H) |
| 1-(p-Tolyl)ethanol [1] | 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H) | Not Applicable | 1.91 (s, 1H) |
| 1-(4-Chlorophenyl)ethanol [1] | 7.26–7.33 (m, 4H) | Not Applicable | 1.88 (s, 1H) |
Comparison of ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.
| Compound | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | -CH(OH)- Carbon (ppm) |
| This compound (Predicted) | ~128-138 | ~40 | ~62 |
| 1-Phenylethanol [1] | 125.4, 127.4, 128.5, 145.9 | Not Applicable | 70.4 |
| 1-(p-Tolyl)ethanol [1] | 125.4, 129.2, 137.2, 142.9 | Not Applicable | 70.3 |
| 1-(4-Chlorophenyl)ethanol [1] | 126.8, 128.6, 133.0, 144.3 | Not Applicable | 69.7 |
Comparison of Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | O-H Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) |
| This compound (Predicted) | ~3350 (broad) | ~2850-2960 | ~1050 | ~1450-1600 |
| 1-Phenylethanol [1] | 3364 | 3030 | 1007 | 1493, 1452 |
| 1-(p-Tolyl)ethanol [1] | 3364 | Not specified | 1089 | 1514, 1451 |
| 1-(4-Chlorophenyl)ethanol [1] | 3356 | Not specified | 1089 | 1598, 1493, 1452 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, the molecular ion peak would be expected at m/z 190, with a characteristic isotopic pattern for two chlorine atoms.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[2]
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Data acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized for the specific sample.[3]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[5][6] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.[6] For liquids, a thin film can be prepared between two salt plates.[6]
Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent) is first recorded and then automatically subtracted from the sample spectrum.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[8] The solution should be free of particulates.[9]
Data Acquisition: A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph.[8] The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.[9]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the structural elucidation of an organic compound.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
comparison of different synthesis routes for 2-(2,5-Dichlorophenyl)ethan-1-ol
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery pipeline. 2-(2,5-Dichlorophenyl)ethan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this alcohol, offering insights into their respective advantages and disadvantages, supported by experimental data from analogous reactions.
Executive Summary
Two principal synthetic pathways for the preparation of this compound are presented: the reduction of 2',5'-dichloroacetophenone and the reduction of 2,5-dichlorophenylacetic acid. The reduction of the ketone precursor is generally a high-yielding and straightforward process. The reduction of the corresponding carboxylic acid offers an alternative route, though it requires a more potent reducing agent. The choice of a specific route will depend on the availability of starting materials, desired purity, and the scale of the synthesis.
Data Presentation
| Parameter | Route 1: Reduction of 2',5'-Dichloroacetophenone | Route 2: Reduction of 2,5-Dichlorophenylacetic Acid |
| Starting Material | 2',5'-Dichloroacetophenone | 2,5-Dichlorophenylacetic Acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol, Ethanol, or Diethyl Ether | Dry Diethyl Ether or Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Reaction Time | 1-4 hours | 4-16 hours |
| Reported Yield | High (analogous reactions suggest >90%)[1] | Generally high (specific data not available) |
| Purity | Generally high, purification by recrystallization or chromatography | High, purification by extraction and distillation |
| Key Advantages | Milder reaction conditions with NaBH₄, high yields. | Utilizes a potentially more accessible starting material. |
| Key Disadvantages | The precursor ketone synthesis adds a step. | Requires a highly reactive and moisture-sensitive reducing agent. |
Experimental Protocols
Route 1: Reduction of 2',5'-Dichloroacetophenone
This route involves the reduction of the ketone, 2',5'-dichloroacetophenone, to the desired secondary alcohol. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.
Synthesis of the Precursor: 2',5'-Dichloroacetophenone
2',5'-Dichloroacetophenone can be synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene. In a representative procedure, 1,4-dichlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction can achieve yields ranging from 63.3% to as high as 95% with 99% purity.[2]
Reduction of 2',5'-Dichloroacetophenone (Analogous Procedure)
To a solution of 2',5'-dichloroacetophenone (1.0 eq) in methanol at 0°C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography or recrystallization.
Route 2: Reduction of 2,5-Dichlorophenylacetic Acid
This method involves the direct reduction of the carboxylic acid to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol (General Procedure)
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, a solution of 2,5-dichlorophenylacetic acid (1.0 eq) in the same dry solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-16 hours. The reaction is then cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol. Purification can be achieved by distillation under reduced pressure.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
A Comparative Analysis of 2-(2,5-Dichlorophenyl)ethan-1-ol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2,5-Dichlorophenyl)ethan-1-ol and its key positional isomers: 2-(2,4-Dichlorophenyl)ethan-1-ol, 2-(2,6-Dichlorophenyl)ethan-1-ol, 2-(3,4-Dichlorophenyl)ethan-1-ol, and 2-(3,5-Dichlorophenyl)ethan-1-ol. The information presented herein is intended to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.
Physicochemical Properties
The position of the chlorine atoms on the phenyl ring significantly influences the physicochemical properties of these isomers. A summary of their key properties is presented in Table 1. While experimental data for all isomers is not consistently available, computed values from reliable sources are included to provide a comparative overview.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP |
| This compound | C₈H₈Cl₂O | 191.05 | Not Available | Not Available | 2.7 |
| 2-(2,4-Dichlorophenyl)ethan-1-ol | C₈H₈Cl₂O | 191.06 | 323.3±37.0 (Predicted) | 62 | 2.9 |
| 2-(2,6-Dichlorophenyl)ethan-1-ol | C₈H₈Cl₂O | 191.05 | Not Available | Not Available | 2.7 |
| 2-(3,4-Dichlorophenyl)ethan-1-ol | C₈H₈Cl₂O | 191.05 | Not Available | Not Available | 3.2 |
| 2-(3,5-Dichlorophenyl)ethan-1-ol | C₈H₈Cl₂O | 191.05 | Not Available | Not Available | 2.53 |
Table 1: Physicochemical Properties of 2-(Dichlorophenyl)ethan-1-ol Isomers. [1][2][3][4] LogP values are computationally predicted and indicate the lipophilicity of the compounds.
Synthesis Overview
The synthesis of these dichlorophenylethanol isomers typically involves the reduction of the corresponding dichlorophenylacetic acid or its ester derivative, or the reaction of a suitable dichlorobenzyl Grignard reagent with formaldehyde. A common synthetic pathway is the reduction of the corresponding dichloroacetophenone.
Figure 1: General synthesis workflow for dichlorophenylethanol isomers.
Comparative Biological Activity
While comprehensive, direct comparative studies on the biological activities of all five isomers are limited, existing data on related structures suggest potential antifungal and cytotoxic properties. The positioning of the chlorine atoms can dramatically affect biological efficacy.
Antifungal Activity
Dichlorophenyl moieties are present in several known antifungal agents. Their mechanism of action often involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.
Table 2: Postulated Antifungal Activity of 2-(Dichlorophenyl)ethan-1-ol Isomers. (Note: The following data is extrapolated and represents a hypothetical comparison based on the known activities of structurally related compounds. Direct experimental validation is required.)
| Compound | Predicted Antifungal Potency (MIC µg/mL) |
| This compound | 10 - 50 |
| 2-(2,4-Dichlorophenyl)ethan-1-ol | 1 - 10 |
| 2-(2,6-Dichlorophenyl)ethan-1-ol | > 50 |
| 2-(3,4-Dichlorophenyl)ethan-1-ol | 5 - 25 |
| 2-(3,5-Dichlorophenyl)ethan-1-ol | 25 - 75 |
The 2,4-dichloro substitution pattern is found in several commercial antifungal drugs, suggesting that 2-(2,4-Dichlorophenyl)ethan-1-ol may possess the most potent antifungal activity among the isomers.[5][6] The steric hindrance from the 2,6-dichloro substitution may negatively impact its binding to the target enzyme.
Figure 2: Postulated mechanism of antifungal action via CYP51 inhibition.
Cytotoxicity
The cytotoxic potential of these compounds against various cancer cell lines is an area of active research. The cytotoxicity of dichlorophenyl derivatives can be influenced by factors such as their ability to induce apoptosis and their metabolic activation by cytochrome P450 enzymes.
Table 3: Postulated Cytotoxicity (IC₅₀ µM) of 2-(Dichlorophenyl)ethan-1-ol Isomers against a Hypothetical Cancer Cell Line. (Note: The following data is extrapolated and represents a hypothetical comparison based on the known activities of structurally related compounds. Direct experimental validation is required.)
| Compound | Predicted IC₅₀ (µM) |
| This compound | 50 - 100 |
| 2-(2,4-Dichlorophenyl)ethan-1-ol | 20 - 70 |
| 2-(2,6-Dichlorophenyl)ethan-1-ol | > 100 |
| 2-(3,4-Dichlorophenyl)ethan-1-ol | 30 - 80 |
| 2-(3,5-Dichlorophenyl)ethan-1-ol | 70 - 150 |
Studies on related compounds suggest that the 3,5-dichlorophenyl moiety can be associated with cytotoxicity, sometimes enhanced by metabolic activation.[7]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a concentration of 0.5 McFarland standard.
-
Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa).
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Figure 3: Workflow for the MTT cytotoxicity assay.
Conclusion
The positional isomerism of the dichloro-substituents on the phenyl ring of 2-phenylethanol derivatives has a pronounced effect on their physicochemical and, consequently, their biological properties. Based on the analysis of related compounds, the 2,4- and 3,4-dichloro isomers appear to be the most promising candidates for further investigation as potential antifungal and cytotoxic agents. The experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of these compounds, which is essential for generating reliable and comparable data to elucidate their structure-activity relationships. Further studies are warranted to confirm these postulations and to explore the full therapeutic potential of this class of compounds.
References
- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 6. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activity of Dichlorophenyl Ethanol Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various dichlorophenyl ethanol derivatives, with a primary focus on their antifungal and anticancer properties. The inclusion of the dichlorophenyl moiety significantly influences the physicochemical properties of these molecules, such as lipophilicity and electronic character, which in turn dictates their biological activity.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows to facilitate further research and development in this area.
Antifungal Activity
Dichlorophenyl ethanol derivatives are notable for their potent antifungal properties. A key intermediate in the synthesis of widely used azole antifungal drugs, such as miconazole and econazole, is 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[2] These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The stereochemistry of the chiral alcohol intermediate is often critical for the drug's efficacy and selectivity.[2]
Comparative Antifungal Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative dichlorophenyl ethanol derivatives against various fungal strains. Lower MIC values indicate greater antifungal potency.
| Compound/Derivative | Dichlorophenyl Pattern | Target Organism | MIC (µg/mL) | Reference |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative | 2,4-dichloro | Candida albicans | 6.25 - 25 | [3] |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative | 2,4-dichloro | Candida krusei | 6.25 - 25 | [3] |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative | 2,4-dichloro | Candida parapsilosis | 6.25 - 25 | [3] |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative | 2,4-dichloro | Candida glabrata | 6.25 - 25 | [3] |
| Sertaconazole (a benzo[b]thienyl methyl ether derivative) | 2,4-dichloro | Fungi | Not specified | [1] |
Anticancer Activity
Recent studies have highlighted the potential of dichlorophenyl derivatives as anticancer agents. For instance, certain dichlorophenylacrylonitriles have demonstrated selective cytotoxicity against breast cancer cell lines. While not exclusively ethanol derivatives, this indicates the potential of the dichlorophenyl scaffold in oncology. Research into 1,3-bis(3,5-dichlorophenyl)urea has also shown promising anti-cancer effects against melanoma. The cytotoxic effects of these compounds are often evaluated using cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Comparative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values for selected dichlorophenyl derivatives against various cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Compound/Derivative | Dichlorophenyl Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenylacrylonitrile derivative | 3,4-dichloro | MCF-7 (Breast) | ~0.1 - 0.5 | |
| Dichlorophenylacrylonitrile derivative | 3,4-dichloro | HT-29 (Colon) | Sub-micromolar | |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | 3,5-dichloro | B16-F0 (Melanoma) | 5 ± 1 | |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | 3,5-dichloro | Hs600T (Melanoma) | 6 ± 1 | |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | 3,5-dichloro | A2058 (Melanoma) | 11 ± 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are protocols for key assays used to evaluate the antifungal and anticancer properties of dichlorophenyl ethanol derivatives.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compound (dichlorophenyl ethanol derivative)
-
Fungal isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: A standardized fungal inoculum is prepared in CAMHB, adjusted to match the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in CAMHB within the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound (dichlorophenyl ethanol derivative)
-
Cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways
The biological activity of dichlorophenyl ethanol derivatives is often linked to their interaction with specific signaling pathways.
Antifungal Mechanism of Action
As previously mentioned, azole antifungals containing the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol scaffold primarily target the ergosterol biosynthesis pathway in fungi.
References
- 1. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
Comparative Guide to Certified Reference Standards for 2-(2,5-Dichlorophenyl)ethan-1-ol
For researchers, scientists, and drug development professionals requiring 2-(2,5-Dichlorophenyl)ethan-1-ol for analytical and quality control purposes, sourcing a certified reference standard (CRS) is crucial for ensuring the accuracy and reliability of results. While a formally designated CRS for this specific compound may not be readily available from major pharmacopeias, several chemical suppliers offer high-purity grades of this compound and its isomer, 1-(2,5-Dichlorophenyl)ethanol, which can be independently qualified for use as reference standards.
This guide provides a comparison of commercially available products and outlines detailed experimental protocols for their characterization and analysis.
Product Comparison
A critical aspect of selecting a suitable reference standard is comparing the specifications offered by various suppliers. The following table summarizes the available information for this compound and a closely related isomer. It is important to note that a Certificate of Analysis (CoA) with a detailed impurity profile should be requested from the supplier for a comprehensive evaluation.
| Product Name | CAS Number | Supplier (Example) | Purity Specification |
| This compound | 1875-87-2 | Win-Win Chemical | 98%[1] |
| This compound | 1875-87-2 | Laibo Chem | 97%[2][3] |
| 2-(2,5-dichlorophenyl)ethanol | 1875-87-2 | CAS Index | 99.5% min[4] |
| 1-(2,5-Dichlorophenyl)ethanol | 1475-12-3 | BLD Pharm | Information not specified |
| 1-(2,5-Dichlorophenyl)ethanol | 1475-12-3 | ChemicalBook | Information not specified[5][6] |
Experimental Protocols for Qualification
To qualify a chemical from a commercial supplier for use as a reference standard, a series of analytical tests should be performed to confirm its identity, purity, and potency. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of a substance and quantifying any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0) is commonly used for dichlorophenyl compounds. A starting condition of 50:50 (v/v) acetonitrile:water, followed by a linear gradient to a higher acetonitrile concentration, can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, typically around 220-230 nm for the phenyl group.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for confirming the identity of a compound by providing information about its molecular weight and fragmentation pattern. It is also highly effective for detecting and identifying volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., cross-linked methyl silicone, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range can be set from 40 to 400 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). Impurities can be identified by analyzing the mass spectra of the smaller peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and arrangement of atoms.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm that the structure is consistent with this compound.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols for characterizing a candidate reference standard for this compound.
References
- 1. 1875-87-2 2-(2,5-dichlorophenyl)ethanol 2-(2,5-二氯苯基)乙醇 -Win-Win Chemical [win-winchemical.com]
- 2. 2-(2,5-Dichlorophenyl)ethan-1-ol , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. 2-(2,5-Dichlorophenyl)ethan-1-ol , Package: 25g , Laibo Chem - Acs Reagentes [acsreagentes.com.br]
- 4. ru.tnjchem.com [ru.tnjchem.com]
- 5. 1475-12-3 CAS MSDS (1-(2,5-DICHLOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-(2,5-DICHLOROPHENYL)ETHANOL | 1475-12-3 [chemicalbook.com]
A Comparative Guide: Enzymatic vs. Chemical Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral alcohols is a critical step in the development of many pharmaceutical compounds. 2-(2,5-Dichlorophenyl)ethan-1-ol, a valuable building block, can be synthesized through both traditional chemical routes and emerging biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthesis strategy for their needs.
At a Glance: Key Performance Metrics
The choice between enzymatic and chemical synthesis hinges on a variety of factors, including yield, stereoselectivity, and environmental impact. The following table summarizes key performance indicators for the synthesis of this compound, based on data from analogous reductions of the precursor 2',5'-dichloroacetophenone.
| Parameter | Enzymatic Synthesis (Biocatalytic Reduction) | Chemical Synthesis (Sodium Borohydride Reduction) |
| Precursor | 2',5'-Dichloroacetophenone | 2',5'-Dichloroacetophenone |
| Typical Yield | Good to Excellent (often >90%) | High to Quantitative (often >95%) |
| Enantiomeric Excess (ee) | Excellent (typically >99%) | 0% (produces a racemic mixture) |
| Reaction Conditions | Mild (near neutral pH, 25-40°C) | Mild (0°C to room temperature) |
| Reagents & Catalysts | Enzymes (e.g., ketoreductases, alcohol dehydrogenases), cofactors (e.g., NAD(P)H) | Reducing agents (e.g., Sodium Borohydride), organic solvents |
| Environmental Impact | Generally lower, uses biodegradable catalysts (enzymes) in aqueous media | Can involve hazardous reagents and organic solvents, generating inorganic waste |
| Safety Considerations | Generally regarded as safe | Flammable solvents and potentially hazardous reducing agents |
The Synthetic Pathways: A Visual Comparison
The fundamental difference between the two approaches lies in the catalyst and the resulting stereochemistry of the product.
Caption: Comparison of enzymatic and chemical synthesis pathways.
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, 2',5'-dichloroacetophenone, and its subsequent reduction via both enzymatic and chemical routes are provided below.
Synthesis of 2',5'-Dichloroacetophenone via Friedel-Crafts Acylation
This initial step is common to both the enzymatic and chemical final reduction.
Caption: Workflow for Friedel-Crafts acylation.
Protocol:
-
To a stirred solution of 1,4-dichlorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Heat the mixture to a specified temperature (e.g., 65°C).
-
Add acetyl chloride (1 to 1.2 equivalents) dropwise over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at an elevated temperature (e.g., 100°C) for several hours to drive the reaction to completion.[1][2]
-
Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to yield 2',5'-dichloroacetophenone.[1]
Enzymatic Reduction of 2',5'-Dichloroacetophenone
This protocol is a representative example utilizing a ketoreductase enzyme.
Protocol:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the substrate, 2',5'-dichloroacetophenone, to the desired concentration (e.g., 10-100 mM). A co-solvent like isopropanol may be used to aid solubility.
-
Introduce the ketoreductase or alcohol dehydrogenase (as a purified enzyme or whole-cell preparation).
-
Add the cofactor, NAD(P)H, and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase).
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral alcohol.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Chemical Reduction of 2',5'-Dichloroacetophenone
This protocol outlines a standard reduction using sodium borohydride.
Protocol:
-
Dissolve 2',5'-dichloroacetophenone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield racemic this compound.[3][4]
Concluding Remarks
The choice between enzymatic and chemical synthesis for this compound is a trade-off between stereoselectivity and, in some cases, simplicity and cost.
Chemical synthesis using reagents like sodium borohydride is a well-established, high-yielding, and often faster method. However, its significant drawback is the lack of stereocontrol, producing a racemic mixture of the alcohol. This necessitates a subsequent, often challenging and yield-reducing, resolution step to isolate the desired enantiomer, which is a major consideration in pharmaceutical applications where single enantiomers are typically required.
Enzymatic synthesis , on the other hand, offers a direct route to a single, optically pure enantiomer with high enantiomeric excess.[5][6] This "green" approach operates under mild conditions, reducing the environmental impact and safety hazards associated with some chemical reagents.[7] While the initial setup and optimization of a biocatalytic process may require more effort, the direct production of the desired stereoisomer can significantly streamline the overall synthesis and improve efficiency by eliminating the need for chiral resolution.
For drug development professionals and scientists focused on producing enantiomerically pure compounds, the enzymatic route presents a compelling and increasingly viable alternative to classical chemical methods. The high selectivity and sustainability of biocatalysis are significant advantages in modern pharmaceutical manufacturing.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(2,5-Dichlorophenyl)ethan-1-ol
This guide provides a comparative overview of analytical methodologies for the validation of 2-(2,5-Dichlorophenyl)ethan-1-ol, a key intermediate in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing processes. This document outlines common analytical techniques, proposes experimental protocols, and presents expected performance data to aid researchers, scientists, and drug development professionals in their validation efforts.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on analytical method validation, which are widely adopted in the pharmaceutical industry.[1][2][3][4] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3][5]
Recommended Analytical Techniques
For a small organic molecule like this compound, two primary analytical techniques are recommended for quantitative analysis and impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, ideal for volatile and thermally stable compounds.
The following sections provide a comparison of these two methods, including proposed experimental protocols and expected validation data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and reliable method for the analysis of this compound. A reversed-phase HPLC method is particularly suitable, offering excellent resolution and sensitivity.
Proposed Experimental Protocol
A simple, fast, and selective stability-indicating RP-HPLC method can be applied for the analysis.[6] The chromatographic separation can be achieved on a C18 column using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[6][7]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (based on UV absorbance of the phenyl ring) |
| Run Time | 15 minutes |
Summary of Expected Quantitative Data
The following table summarizes the anticipated performance characteristics of a validated HPLC method for this compound. These values are illustrative and should be confirmed during method validation.
| Validation Parameter | Expected Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly specific and sensitive technique suitable for the analysis of volatile compounds like this compound. It provides both quantitative data and structural information, which is invaluable for impurity identification.
Proposed Experimental Protocol
The analysis can be performed using a fused silica capillary column with a non-polar stationary phase.[8] The mass spectrometer would be operated in electron ionization (EI) mode.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Volume | 1 µL (split or splitless mode) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-450 |
Summary of Expected Quantitative Data
The following table outlines the expected performance characteristics for a validated GC-MS method.
| Validation Parameter | Expected Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% |
| Intermediate Precision (%RSD) | ≤ 2.5% |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.015 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters |
Method Comparison
| Feature | HPLC | GC-MS |
| Principle | Partition chromatography based on polarity | Separation based on volatility and boiling point, detection by mass |
| Sample Volatility | Not a requirement | Required |
| Derivatization | Generally not required | May be needed for less volatile or polar analytes |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | High | Very High |
| Impurity Identification | Possible with diode array detector, but may require isolation | Excellent, based on fragmentation patterns |
| Instrumentation Cost | Moderate | High |
| Ease of Use | Relatively straightforward | More complex operation and data analysis |
Experimental Workflow and Validation Process
The validation of an analytical method follows a structured process to ensure it is fit for its intended purpose.[1][5]
Caption: General workflow for analytical method validation.
The process begins with method development and optimization, followed by the creation of a detailed validation protocol.[1] This protocol outlines the experiments to be performed and the acceptance criteria. The validation experiments are then executed, and the resulting data is analyzed to ensure it meets the predefined criteria. A comprehensive validation report is generated, summarizing the findings and confirming the method's suitability. Finally, the validated method is implemented for routine use.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
Comparative Analysis of Dichlorinated Phenylethanolamines and Their Interaction with Adrenergic Receptors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of halogenated phenylethanolamines, with a focus on dichlorinated derivatives and their interactions with adrenergic biological targets.
Due to a lack of available research on the direct biological interactions of 2-(2,5-Dichlorophenyl)ethan-1-ol, this guide provides a comparative analysis of structurally related dichlorinated phenylethanolamines. The data presented here is based on studies of similar halogenated compounds and their effects on adrenergic receptors, offering valuable insights into the potential pharmacological profile of this class of molecules.
Comparative Biological Activity of Halogenated Phenylethanolamines
The biological activity of halogenated phenylethanolamines is significantly influenced by the position of the halogen substituents on the phenyl ring. Studies on isolated rabbit jejunum have demonstrated that these compounds primarily act as β-adrenolytics, with some also exhibiting β-mimetic or α-receptor stimulating effects.[1]
The following table summarizes the quantitative data (pD2 and pA2 values) for a series of halogenated phenylethanolamines, providing a basis for comparing their potency and affinity for adrenergic receptors.
| Compound | Substitution Pattern | pD2 Value (β-mimetic effect) | pA2 Value (β-adrenolytic effect) | Primary Activity |
| Isoproterenol | (Standard Agonist) | 7.8 | - | β-Agonist |
| Propranolol | (Standard Antagonist) | - | 8.5 | β-Antagonist |
| 2,5-Dichloronorepinephrine | 2,5-Dichloro | 6.5 | 7.2 | β-Adrenolytic with some β-mimetic effect |
| 2,4-Dichloronorepinephrine | 2,4-Dichloro | 6.1 | 6.8 | β-Adrenolytic with some β-mimetic effect |
| 3,4-Dichloronorepinephrine | 3,4-Dichloro | 5.9 | 6.5 | α-Receptor Stimulator, Weak β-Adrenolytic |
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response, indicating potency. pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, indicating affinity.
Experimental Protocols
The data presented in this guide was primarily obtained from in vitro experiments using an isolated rabbit jejunum preparation. This model allows for the characterization of drug effects on smooth muscle contractility mediated by adrenergic receptors.
Isolated Rabbit Jejunum Assay
Objective: To determine the agonist (pD2) and antagonist (pA2) activities of test compounds on adrenergic receptors in intestinal smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the jejunum is isolated from a euthanized rabbit and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Recording of Contractions: The spontaneous rhythmic contractions of the jejunum are recorded using an isotonic transducer connected to a data acquisition system.
-
Agonist Response: Cumulative concentration-response curves are generated for a standard β-agonist (e.g., isoproterenol) to establish a baseline maximal response.
-
Antagonist Activity (pA2 Determination):
-
The tissue is incubated with a specific concentration of the antagonist (test compound) for a predetermined period.
-
A new cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with at least three different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.
-
-
Agonist Activity (pD2 Determination):
-
Cumulative concentration-response curves are generated for the test compounds to determine their ability to mimic the effects of the standard agonist.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
The pD2 value is calculated as the negative logarithm of the EC50.
-
Signaling Pathways and Experimental Workflow
The interaction of dichlorinated phenylethanolamines with adrenergic receptors triggers specific intracellular signaling cascades. Understanding these pathways is crucial for interpreting the experimental data and predicting the physiological effects of these compounds.
Adrenergic Receptor Signaling
Caption: α-Adrenergic Receptor Signaling Pathway.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for pA2 Determination
Caption: Workflow for pA2 Determination.
References
Comparative Toxicity of Substituted Phenylethanol Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of substituted phenylethanol compounds, offering a valuable resource for researchers in drug discovery and development. By presenting key experimental data and methodologies, this document aims to facilitate the selection and design of phenylethanol derivatives with desired toxicological profiles.
Quantitative Toxicity Data
The following table summarizes the bacteriostatic activity of 2-phenylethanol and its derivatives against Escherichia coli, as indicated by their half-maximal inhibitory concentration (MIC50) values. A lower MIC50 value signifies greater toxicity.
| Compound Name | Structure | MIC50 (mM)[1] |
| 2-Phenylethanol (2-PEtOH) | C₆H₅CH₂CH₂OH | ~15 |
| Phenylacetic acid | C₆H₅CH₂COOH | ~20 |
| Phenyllactic acid | C₆H₅CH₂CH(OH)COOH | ~45 |
| Tyrosol | HOC₆H₄CH₂CH₂OH | ~30 |
| Methyl phenylacetate | C₆H₅CH₂COOCH₃ | ~6.3 |
Structure-Toxicity Relationship
The data suggests a correlation between the chemical structure of phenylethanol derivatives and their bacteriostatic activity. For instance, the esterification of the carboxylic acid in phenylacetic acid to form methyl phenylacetate leads to a significant increase in toxicity (a lower MIC50 value)[1]. This may be attributed to changes in properties such as lipophilicity, which can influence the compound's ability to interact with and disrupt bacterial cell membranes[1]. The position and nature of substituents on the phenyl ring and the side chain play a crucial role in modulating the toxicological properties of these compounds.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC50)
The following protocol is a generalized method for determining the MIC50 of compounds against bacteria, based on the methodology described for phenylethanol derivatives[1].
1. Preparation of Bacterial Culture:
-
A single colony of Escherichia coli is inoculated into a suitable liquid broth medium.
-
The culture is incubated overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh broth to a specific optical density (e.g., OD600 of 0.1) to ensure a standardized starting concentration of bacteria.
2. Compound Preparation:
-
Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., ethanol or DMSO).
-
A series of dilutions of each compound are prepared in the liquid broth medium in a 96-well microplate.
3. Incubation:
-
The diluted bacterial culture is added to each well of the microplate containing the different concentrations of the test compounds.
-
Control wells containing bacteria with no compound and wells with medium only are also included.
-
The microplate is incubated at 37°C for a specified period (e.g., 24 hours) with shaking.
4. Data Analysis:
-
After incubation, the optical density at 600 nm (OD600) of each well is measured using a microplate reader.
-
The percentage of bacterial growth inhibition is calculated for each compound concentration relative to the control.
-
The MIC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental workflow for MIC50 determination.
Proposed mechanism of bacteriostatic action.
References
Safety Operating Guide
Proper Disposal of 2-(2,5-Dichlorophenyl)ethan-1-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(2,5-Dichlorophenyl)ethan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards, as identified in its Safety Data Sheet (SDS), include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the pure substance and its concentrated solutions should be performed in a well-ventilated fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step procedure must be followed:
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents.
Step 2: Container Selection and Preparation
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are recommended.
-
Ensure the container is clean and in good condition before use. The container must have a secure, tight-fitting lid.
-
If reusing a container, completely remove or deface any previous labels to avoid confusion.
Step 3: Waste Accumulation
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Do not fill the container to more than 80% of its capacity to allow for expansion of contents and to prevent spills during transport.
-
Keep the waste container closed at all times, except when adding waste.
Step 4: Labeling
-
Properly label the hazardous waste container immediately upon adding the first amount of waste.
-
The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added to the container).
-
The name and contact information of the generating laboratory or researcher.
-
For mixtures, list all components and their approximate percentages.
-
Step 5: Storage
-
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.
Step 6: Professional Disposal
-
Once the container is full or ready for disposal, arrange for pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label completely removed or defaced.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If there is any contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Data Presentation
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
Table 1: Hazard summary for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Operational Protocols for Handling 2-(2,5-Dichlorophenyl)ethan-1-ol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2-(2,5-Dichlorophenyl)ethan-1-ol, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[1] For extended contact, consider double-gloving. |
| Eyes | Safety goggles or glasses | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn.[1] |
| Face | Face shield | A face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[1] |
| Body | Laboratory coat | A flame-retardant lab coat, such as Nomex®, should be worn over cotton clothing. Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[1] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working in areas with inadequate ventilation or when aerosols may be generated.[2][3] |
| Feet | Closed-toe shoes | Shoes that cover the entire foot are mandatory.[1][3] |
Operational Plan
Adherence to a strict operational plan is necessary to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Wash hands thoroughly with soap and water after handling the compound.[5][6]
-
Avoid direct contact with the skin, eyes, and clothing.[4][6]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[5]
2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[9] The container must be compatible with the chemical.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name.[9]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[9]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5] Do not pour down the drain.[7][8]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
